4-Phenylazophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOBVMPDRKTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022160, DTXSID70942923 | |
| Record name | 4-Hydroxyazobenzene | |
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| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
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Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] | |
| Record name | 4-Hydroxyazobenzene | |
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Boiling Point |
220-230 °C @ 20 MM HG SLIGHT DECOMP | |
| Record name | 4-HYDROXYAZOBENZENE | |
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Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C | |
| Record name | SID49674231 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYAZOBENZENE | |
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Vapor Pressure |
0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C | |
| Record name | 4-Hydroxyazobenzene | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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Color/Form |
YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |
CAS No. |
1689-82-3, 20714-70-9 | |
| Record name | 4-Hydroxyazobenzene | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Hydroxyazobenzene | |
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| Record name | (E)-4-Phenylazophenol | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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| Record name | Phenol, 4-(2-phenyldiazenyl)- | |
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| Record name | 4-Hydroxyazobenzene | |
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| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
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| Record name | 4-hydroxyazobenzene | |
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| Record name | 4-HYDROXYAZOBENZENE | |
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Melting Point |
155-157 °C | |
| Record name | 4-HYDROXYAZOBENZENE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenol, also known as 4-hydroxyazobenzene, is an organic compound belonging to the azo dye family. Its chemical structure, characterized by a phenyl group linked to a phenol through an azo bridge (-N=N-), gives rise to its distinctive color and chemical reactivity. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, with a focus on quantitative data, experimental methodologies, and the crucial aspect of its tautomeric equilibrium. This information is vital for its application in research, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory applications.
| Property | Value |
| IUPAC Name | 4-(phenyldiazenyl)phenol |
| Synonyms | 4-Hydroxyazobenzene, p-Phenylazophenol, Solvent Yellow 7 |
| CAS Number | 1689-82-3 |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| Appearance | Brown or orange crystalline powder[1] |
| Melting Point | 150-152 °C[1] |
| Boiling Point | 230 °C at 20 mmHg[1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene, DMSO, and methanol.[1] |
| pKa | 8.2 - 8.93 |
| UV-Vis (λmax) | 347 nm (in methanol) |
Molecular Structure and Tautomerism
A key feature of this compound's chemistry is its existence as a mixture of two tautomeric forms in equilibrium: the azo form (phenol-azo) and the hydrazone form (quinone-hydrazone). This equilibrium is influenced by factors such as the solvent, temperature, and pH.
The azo form is characterized by the -N=N- double bond, while the hydrazone form contains a C=O double bond and an N-N single bond with a labile proton. Spectroscopic evidence, including UV-Visible, IR, and NMR spectroscopy, confirms the presence of both tautomers. For instance, the UV-Visible spectrum often shows distinct absorption bands for each form, with the hydrazone tautomer typically absorbing at a longer wavelength (bathochromic shift) compared to the azo form.
Below is a diagram illustrating the tautomeric equilibrium of this compound.
Caption: Azo-Hydrazone Tautomerism of this compound.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and studying its tautomerism. In a typical ¹H NMR spectrum, the aromatic protons of both the phenyl and phenol rings will appear as multiplets in the range of δ 6.8-8.0 ppm. The phenolic -OH proton will exhibit a characteristic singlet, the chemical shift of which can be highly dependent on the solvent and concentration. In the hydrazone tautomer, the N-H proton will also give rise to a distinct signal.
The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The carbon attached to the hydroxyl group in the azo form will have a chemical shift in the range of δ 155-160 ppm, while the carbonyl carbon in the hydrazone form will appear further downfield, typically above δ 180 ppm. The presence of signals corresponding to both tautomers in the NMR spectra provides direct evidence for the equilibrium in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in this compound. Key vibrational bands include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
N=N stretching: A weak to medium intensity band around 1400-1450 cm⁻¹, indicative of the azo group. The weakness of this band is a known characteristic of symmetrically substituted azo compounds.
-
C=O stretching: In the hydrazone tautomer, a strong absorption band corresponding to the quinone-like carbonyl group is expected in the region of 1650-1680 cm⁻¹.
-
N-H bending: The hydrazone form will also show N-H bending vibrations, typically in the range of 1500-1650 cm⁻¹.
-
Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
The relative intensities of the O-H and C=O stretching bands can provide qualitative insights into the position of the tautomeric equilibrium.
Experimental Protocols
Synthesis of this compound
A standard laboratory synthesis of this compound involves a two-step process: the diazotization of aniline followed by an azo coupling reaction with phenol.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Workflow Diagram:
Caption: Synthetic Workflow for this compound.
Procedure:
-
Diazotization of Aniline:
-
Dissolve a measured amount of aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Azo Coupling with Phenol:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-40 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Isolate the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final pure this compound.
-
Dry the purified product in a vacuum oven at a low temperature.
-
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Procedure:
-
Finely powder a small amount of the dry, purified this compound.
-
Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (150-152 °C).
-
Then, decrease the heating rate to about 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range). A sharp melting range (1-2 °C) is indicative of a pure compound.
Determination of pKa by UV-Visible Spectrophotometry
The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a water-miscible organic solvent).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 7 to 10).
-
To a series of cuvettes, add a constant small aliquot of the this compound stock solution and fill to a final volume with the different buffer solutions.
-
Measure the UV-Visible absorption spectrum of each solution.
-
Identify the wavelength of maximum absorbance for both the acidic form (HA) and the basic form (A⁻).
-
Plot the absorbance at the λmax of the basic form versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at a specific wavelength where the acidic and basic forms have different molar absorptivities.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties, structural characteristics, and relevant experimental protocols for this compound. The tabulated data offers a quick reference for its physical and chemical constants, while the discussion on its azo-hydrazone tautomerism highlights a critical aspect of its chemical behavior. The provided experimental methodologies for its synthesis and the determination of its key properties serve as a practical resource for researchers. A thorough understanding of these fundamental aspects of this compound is essential for its effective utilization in scientific research and development.
References
Synthesis of 4-Phenylazophenol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 4-Phenylazophenol from Aniline and Phenol.
This technical guide provides a comprehensive overview of the synthesis of this compound, a diaryl-azo derivative with applications as a dye and potential as an antifungal agent.[1] The synthesis involves a classic two-step electrophilic aromatic substitution reaction: the diazotization of aniline followed by the coupling of the resulting diazonium salt with phenol.[2][3] This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents relevant quantitative data for the synthesis, purification, and characterization of the final product.
Core Concepts and Reaction Mechanisms
The synthesis of this compound is a prime example of an azo coupling reaction. The overall process can be broken down into two fundamental stages:
-
Diazotization of Aniline: Aniline, a primary aromatic amine, is converted into a benzenediazonium chloride salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) using sodium nitrite (NaNO₂).[4][5] The nitrous acid (HNO₂), generated in situ from NaNO₂ and a strong acid like hydrochloric acid (HCl), reacts with aniline to form the diazonium salt.[4][6] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[4]
-
Azo Coupling with Phenol: The benzenediazonium salt then acts as an electrophile and reacts with phenol in a coupling reaction.[2][7] This is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of the phenol.[2] The reaction is typically carried out in a basic medium, which activates the phenol by converting it to the more strongly activating phenoxide ion.[8][9][10] The coupling predominantly occurs at the para-position of the hydroxyl group on the phenol due to steric hindrance at the ortho positions, resulting in the formation of this compound (also known as p-hydroxyazobenzene).[7][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Reactant Quantities and Reaction Conditions
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio | Reaction Temperature (°C) |
| Aniline | C₆H₅NH₂ | 93.13 | 1.0 | 0-5 (Diazotization) |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.0 - 1.1 | 0-5 (Diazotization) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Excess | 0-5 (Diazotization) |
| Phenol | C₆H₅OH | 94.11 | 1.0 | 0-5 (Coupling) |
| Sodium Hydroxide | NaOH | 40.00 | Excess | 0-5 (Coupling) |
Table 2: Product Characterization Data
| Property | Value |
| Product Name | This compound, p-Hydroxyazobenzene, Solvent Yellow 7 |
| CAS Number | 1689-82-3[1][12][13][14][15][16] |
| Molecular Formula | C₁₂H₁₀N₂O[12][13][15][16] |
| Molecular Weight | 198.22 g/mol [1][12][13] |
| Appearance | Brown to orange crystalline powder[1][13][16] |
| Melting Point | 150-156 °C[13][14][16] |
| Solubility | Soluble in ethanol, acetone, benzene, and ether; Insoluble in water[1][16][17] |
| λmax | 347 nm |
| Reported Yield | Up to 97%[12] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Diazotization of Aniline
-
In a beaker, dissolve a specific amount of aniline (e.g., 1.23 mL) in a mixture of concentrated hydrochloric acid (e.g., 8.0 mL) and distilled water (e.g., 8.0 mL).[18]
-
Cool the resulting solution in an ice bath to a temperature between 0 and 5°C.[5][19]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.0 g) in a minimal amount of cold distilled water (e.g., 5 mL).[18]
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining constant stirring and ensuring the temperature does not exceed 5°C.[5][20]
-
After the complete addition of the sodium nitrite solution, the formation of the benzenediazonium chloride solution is complete. Keep this solution in the ice bath for the subsequent coupling reaction.[20]
Protocol 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve a molar equivalent of phenol (relative to the initial amount of aniline) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[18]
-
Cool this alkaline phenol solution in an ice bath to a temperature between 0 and 5°C.[18]
-
Slowly and carefully add the cold benzenediazonium chloride solution from Protocol 1 to the cold alkaline phenol solution with vigorous stirring.[5][20]
-
A colored precipitate of this compound should form immediately.[21]
-
Continue stirring the reaction mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.[18]
Protocol 3: Isolation and Purification of this compound
-
Isolate the crude this compound precipitate by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.[1]
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Reaction Mechanism
The following diagram illustrates the two-stage reaction mechanism for the synthesis of this compound.
Caption: The two-stage synthesis of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of this compound.
Caption: A general workflow for the synthesis of this compound.
This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis of azo compounds. The provided protocols and data are intended to be a starting point for laboratory work, and optimization may be necessary depending on the specific experimental conditions and desired product purity.
References
- 1. This compound | 1689-82-3 [chemicalbook.com]
- 2. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. Preparation of p-Hydroxyazobenzene Explain the process of preparing p-hy.. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. askfilo.com [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. kvmwai.edu.in [kvmwai.edu.in]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 4-(Phenylazo)phenol | 1689-82-3 | TCI AMERICA [tcichemicals.com]
- 15. Phenol, 4-(phenylazo)- [webbook.nist.gov]
- 16. chembk.com [chembk.com]
- 17. This compound, 98% | Fisher Scientific [fishersci.ca]
- 18. insights.sent2promo.com [insights.sent2promo.com]
- 19. Conversion of Aniline to p-hydroxyazobenzene [allen.in]
- 20. prepchem.com [prepchem.com]
- 21. gauthmath.com [gauthmath.com]
Spectroscopic Profile of 4-Phenylazophenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylazophenol (CAS No. 1689-82-3), a valuable compound in drug development and scientific research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key spectroscopic data (UV-Vis, IR, and NMR) in a structured format, alongside detailed experimental protocols.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by a distinct absorption maximum (λmax) in the ultraviolet-visible region, which is primarily attributed to the π → π* electronic transitions within the conjugated azo-aromatic system.
| Spectroscopic Parameter | Value | Solvent |
| λmax | 347 nm | Methanol |
Experimental Protocol: UV-Vis Spectroscopy
A solution of this compound is prepared in a suitable UV-grade solvent, such as methanol or ethanol, at a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded against a solvent blank over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. These vibrational frequencies provide a unique fingerprint for the compound's molecular structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3540-3215 | O-H (stretching, H-bonded) | Broad |
| 2965-2920 | C-H (sp² stretching) | Medium |
| ~1600 | C=C (aromatic ring stretching) | Medium |
| ~1490 | N=N (azo stretching) | Medium-Weak |
| ~1250 | C-O (stretching) | Strong |
| ~840 | C-H (para-substituted benzene out-of-plane bend) | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet Method: A small amount of finely ground this compound is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals for the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.89-7.86 | multiplet | - | 4H | Protons on the phenyl ring attached to the azo group and protons ortho to the azo group on the phenol ring |
| 7.52-7.43 | multiplet | - | 3H | Protons meta and para to the azo group on the phenyl ring |
| 6.94 | doublet | 8.4 | 2H | Protons ortho to the hydroxyl group on the phenol ring |
Note: The hydroxyl proton (OH) signal may be broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OH |
| ~152 | C-N=N (on phenol ring) |
| ~147 | C-N=N (on phenyl ring) |
| ~131 | CH (para to azo on phenyl ring) |
| ~129 | CH (meta to azo on phenyl ring) |
| ~125 | CH (ortho to hydroxyl on phenol ring) |
| ~122 | CH (ortho to azo on phenyl ring) |
| ~116 | CH (meta to hydroxyl on phenol ring) |
Experimental Protocol: NMR Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility of 4-Phenylazophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylazophenol (also known as 4-hydroxyazobenzene or Solvent Yellow 7) in various organic solvents. This document details the qualitative and semi-quantitative solubility data available in the public domain, outlines detailed experimental protocols for solubility determination, and presents logical workflows and influencing factors through diagrams.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₂H₁₀N₂O. It is an azo dye characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-). Its structure, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the azo group and the hydroxyl oxygen), dictates its interaction with different solvents and thus its solubility. Understanding the solubility of this compound is critical for its application in various fields, including dye synthesis, manufacturing of varnishes and resins, and as a component in printing inks.
Solubility of this compound: A Qualitative and Semi-Quantitative Overview
Based on available literature, this compound exhibits a range of solubilities in common organic solvents. It is generally classified as soluble in polar aprotic and polar protic organic solvents, while being insoluble in water.
Qualitative Solubility:
Semi-Quantitative Solubility Data:
-
Ethanol: A solubility of "0.1%, clear" has been noted, which can be interpreted as 0.1 g per 100 mL of ethanol.[3] The temperature for this measurement is not specified but is likely at or near room temperature.
-
Water: The solubility in water is reported as 90 mg/L at 20 °C.[4]
A comprehensive, temperature-dependent quantitative analysis of this compound's solubility in a broader range of organic solvents would be a valuable area for future research.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like," where the polarity and hydrogen bonding capabilities of both the solute and the solvent are key determinants.
Caption: Logical relationship of factors affecting the solubility of this compound.
The phenolic hydroxyl group in this compound allows it to act as a hydrogen bond donor, while the nitrogen atoms of the azo group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (like ethanol and methanol) are therefore effective at solvating this compound. The aromatic rings contribute to van der Waals interactions, making it soluble in nonpolar aromatic solvents like benzene.
Experimental Protocols for Solubility Determination
The solubility of a compound like this compound can be determined using several established experimental methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the equipment on hand. Two common and reliable methods are the Gravimetric Method and the UV-Vis Spectroscopic Method.
4.1. Gravimetric Method (Shake-Flask Method)
This is a classic and straightforward method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The use of a significant excess of the solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
The container is placed in a constant-temperature bath (e.g., a shaking water bath or an incubator) and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.
-
Periodic sampling and analysis can be performed to confirm that the concentration of the solute in the solution has reached a plateau, indicating equilibrium.
-
-
Separation of the Saturated Solution:
-
After equilibration, the suspension is allowed to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the bath to avoid precipitation or further dissolution. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Analysis:
-
A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., a beaker or an evaporating dish).
-
The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
The container with the solid residue is then dried to a constant weight in a desiccator.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.
-
-
Calculation of Solubility:
-
The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
4.2. UV-Vis Spectroscopic Method
This method is particularly suitable for compounds that have a strong chromophore, such as the azo group in this compound. It is often faster than the gravimetric method.
Methodology:
-
Preparation of a Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. For this compound in methanol, the λmax is approximately 347 nm.[1]
-
A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation and Separation of Saturated Solution:
-
A saturated solution is prepared in the same manner as described in the gravimetric method (steps 1 and 2).
-
-
Analysis:
-
A small, accurately measured aliquot of the clear, saturated filtrate is taken and diluted with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted solution is measured at the λmax.
-
-
Calculation of Solubility:
-
The concentration of the diluted solution is determined from the calibration curve.
-
The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking into account the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed methodologies for its experimental determination. While qualitative data indicates good solubility in common polar and nonpolar organic solvents, there is a clear need for more extensive quantitative, temperature-dependent solubility studies to support the various applications of this compound. The experimental protocols and workflows presented here provide a solid foundation for researchers and professionals to conduct such studies and to better understand and utilize the properties of this compound.
References
4-Phenylazophenol melting point and boiling point determination
An In-depth Technical Guide to the Determination of 4-Phenylazophenol's Melting and Boiling Points
This technical guide provides a comprehensive overview of the physical properties of this compound, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental protocols for the characterization of this compound.
Physicochemical Properties of this compound
This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is an organic compound with the chemical formula C₁₂H₁₀N₂O.[1][2][3][4] It typically appears as a yellow to orange or brown crystalline powder.[1][4][5] This azo dye is soluble in acetone, ethanol, benzene, and ether but is insoluble in water.[1][2][3]
Data on Melting and Boiling Points
The melting and boiling points of this compound have been reported across various sources. A summary of these values is presented below for easy comparison. The variation in reported melting points can be attributed to the purity of the sample and the experimental conditions under which the measurements were taken.
| Physical Property | Value |
| Melting Point | 150-152 °C[1][2][6] |
| 152.0 to 156.0 °C | |
| 153 °C | |
| 155-157 °C[1][7] | |
| 151-157 °C[5] | |
| 148-154 °C[4] | |
| 155 °C[8] | |
| Boiling Point | 230 °C at 20 mmHg[1][2][6] |
| 220-230 °C at 2.67 kPa[1] | |
| 220-230 °C at 20 mmHg (with slight decomposition)[7] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a chemical substance. The following are detailed standard laboratory procedures for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Thermometer
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Heating oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9][10]
-
Heating: The thermometer and capillary assembly are immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[10] The apparatus is heated slowly and steadily.[10]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[9] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[9]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]
Apparatus and Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., beaker with heating oil)
-
This compound sample
-
Heating source (e.g., hot plate or Bunsen burner)
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube.
-
Apparatus Setup: A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.[12] The test tube is then attached to a thermometer.
-
Heating: The assembly is immersed in a heating bath and heated gently.[11][13] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[13]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13] The heating is then stopped.
-
Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 1689-82-3 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound CAS#: 1689-82-3 [m.chemicalbook.com]
- 7. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-hydroxyazobenzene - Wikidata [wikidata.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. davjalandhar.com [davjalandhar.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. uomus.edu.iq [uomus.edu.iq]
Navigating the Safety Landscape of 4-Phenylazophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 4-Phenylazophenol (CAS No. 1689-82-3), also known as 4-Hydroxyazobenzene or Solvent Yellow 7. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a brown to dark-yellow powder that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene[1][2][3][4]. The primary hazards associated with this compound are skin, eye, and respiratory irritation[1][2][5][6]. It may also cause skin sensitization upon repeated contact[5][6]. While not classified as harmful by ingestion, it may still pose a risk to individuals with pre-existing organ damage[1][6]. The International Agency for Research on Cancer (IARC) has classified 4-Hydroxyazobenzene in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence[1][7].
GHS Hazard Statements:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
-
Toxic to aquatic life with long-lasting effects (H411)[]
Toxicological Profile
Understanding the toxicological properties of this compound is crucial for risk assessment. The available data, while not exhaustive, provides key insights into its potential health effects.
Quantitative Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 | 75 mg/kg | Mouse | Intraperitoneal | [11][12] |
| Melting Point | 150 - 154 °C | N/A | N/A | [2] |
| 152 - 156 °C | N/A | N/A | [9] | |
| 155 - 157 °C | N/A | N/A |
Toxicokinetics and Metabolism
Studies on the related compound 4-hydroxyazobenzene in rabbits have shown that it is completely absorbed from the diet and primarily excreted in the urine as a glucuronide conjugate[1][7][12]. The metabolism of this compound is expected to involve the reduction of the azo bond, a common pathway for azo dyes, which can lead to the formation of aromatic amines[1]. These metabolites, which include 2-acetamidophenol, 4-acetamidophenol, conjugated 4-aminophenol, and conjugated 2-aminophenol, may contribute to the overall toxicity of the parent compound[12].
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the safety of chemicals like this compound. The following are summaries of key methodologies.
Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)
This method is designed to determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure where the substance is administered to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg)[8]. The endpoint is the observation of clear signs of toxicity rather than mortality[8].
-
Animal Model: Typically, rats of a single sex (usually females) are used[8].
-
Procedure:
-
A sighting study is first conducted with a single animal to determine the appropriate starting dose[].
-
In the main study, a group of animals is dosed at the selected starting level[].
-
Depending on the presence or absence of toxicity, further groups may be dosed at higher or lower fixed doses[8][].
-
Animals are observed for a minimum of 14 days for signs of toxicity and mortality[]. Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study[].
-
In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test Method)
This in vitro test assesses the potential of a substance to cause skin irritation.
-
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The endpoint is the measurement of cell viability, typically using the MTT assay.
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.
-
After a defined exposure period (typically 15-60 minutes), the substance is rinsed off.
-
The tissues are incubated for a post-exposure period (around 42 hours).
-
Cell viability is then determined. A reduction in viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.
-
Animal Model: Healthy, adult albino rabbits are typically used.
-
Procedure:
-
A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.
-
If testing is necessary, a single animal is initially tested.
-
The substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored.
-
The observation period can extend up to 21 days to assess the reversibility of any effects.
-
Plausible Signaling Pathways of Toxicity
While specific studies on the signaling pathways affected by this compound are not currently available, based on its chemical structure (a phenolic compound and an azo dye), a plausible mechanism of toxicity involves the induction of oxidative stress. Phenolic compounds and the aromatic amine metabolites of azo dyes are known to generate reactive oxygen species (ROS), which can disrupt cellular homeostasis and trigger various signaling cascades.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 98 1689-82-3 [sigmaaldrich.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 12. fishersci.com [fishersci.com]
CAS number and molecular formula of 4-Phenylazophenol
CAS Number: 1689-82-3 Molecular Formula: C₁₂H₁₀N₂O
This technical guide provides an in-depth overview of 4-Phenylazophenol (also known as 4-Hydroxyazobenzene or Solvent Yellow 7), a versatile diaryl-azo compound with applications in dye manufacturing, research, and potentially drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and experimental applications.
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 1689-82-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [1][2][3] |
| Appearance | Brown to yellow fine crystalline powder | [2] |
| Melting Point | 150-152 °C | [3] |
| Boiling Point | 230 °C at 20 mmHg | [2] |
| Solubility | Soluble in acetone, ethanol, benzene, and ether; Insoluble in water. | [2] |
| λmax | 347 nm | [3] |
| pKa | 8.2 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its enzymatic polymerization are provided below. Additionally, adapted protocols for its potential use in antifungal assays and as a pH indicator are outlined.
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazotization reaction of aniline followed by an azo coupling reaction with phenol.[2]
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol (C₆H₅OH)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C. The slow addition and low temperature are crucial to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
-
Azo Coupling with Phenol:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold sodium phenoxide solution with vigorous stirring.
-
A colored precipitate of this compound will form.
-
Maintain the reaction mixture at a low temperature for a period to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Enzymatic Polymerization of this compound
This compound can be polymerized using an enzymatic approach, offering a greener alternative to traditional chemical polymerization. Horseradish peroxidase (HRP) is a commonly used enzyme for this purpose.[5]
Materials:
-
This compound
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Dioxane
Procedure:
-
Reaction Setup:
-
Dissolve this compound in a mixture of phosphate buffer and dioxane. Dioxane is used as a co-solvent to improve the solubility of the monomer.
-
Add Horseradish peroxidase to the solution.
-
-
Initiation of Polymerization:
-
Slowly add hydrogen peroxide to the reaction mixture. H₂O₂ acts as an oxidizing agent, which is necessary for the HRP-catalyzed polymerization.
-
The polymerization is allowed to proceed at room temperature with stirring for a specified period (e.g., 24 hours).
-
-
Isolation of the Polymer:
-
Precipitate the resulting polymer, poly(this compound), by adding the reaction mixture to a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and enzyme, and dry it under vacuum.
-
Adapted Protocol: Antifungal Susceptibility Testing
Materials:
-
This compound
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solution:
-
Due to its insolubility in water, prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate. The final concentrations should typically range from a high to a low concentration (e.g., 256 µg/mL to 0.5 µg/mL).
-
Ensure the final concentration of DMSO in each well is low (typically ≤1%) to avoid solvent toxicity to the fungal cells. Include a solvent control (broth with DMSO but no compound).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the fungal strain as per established protocols (e.g., CLSI or EUCAST guidelines).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Adapted Protocol: Use as a pH Indicator
The phenolic hydroxyl group in this compound suggests its potential use as a pH indicator, as its color may change with pH due to the protonation state of the hydroxyl group.
Materials:
-
This compound
-
Ethanol (for stock solution)
-
Buffer solutions of known pH (e.g., pH 4, 7, 10)
-
Test solutions of unknown pH
Procedure:
-
Preparation of Indicator Solution:
-
Prepare a dilute solution of this compound in ethanol.
-
-
Determination of Color Change Range:
-
Add a few drops of the indicator solution to a series of buffer solutions with a wide range of pH values.
-
Observe and record the color of the solution at each pH to determine the pH range over which the color transition occurs.
-
-
Testing Unknown Solutions:
-
Add a few drops of the this compound indicator solution to the test solution of unknown pH.
-
Compare the resulting color to the colors observed in the buffer solutions to estimate the pH of the unknown solution.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound.
References
Tautomerism in 4-Phenylazophenol and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenylazophenol and its derivatives are a class of compounds that exhibit a fascinating and crucial chemical phenomenon known as tautomerism, specifically azo-hydrazone tautomerism. This equilibrium between the azo and hydrazone forms is not merely an academic curiosity; it profoundly influences the molecule's color, stability, reactivity, and, importantly for drug development, its biological activity and pharmacokinetic properties.[1][2] The position of this equilibrium is highly sensitive to the molecular structure, including the nature and position of substituents, as well as the surrounding environment, such as the solvent polarity and pH.[1][3][4] A thorough understanding and ability to control this tautomeric balance are critical for the rational design of novel therapeutics, diagnostics, and other advanced materials. This guide provides a comprehensive overview of the core principles of tautomerism in this compound derivatives, detailed experimental protocols for its investigation, and quantitative data to inform research and development efforts.
The Core Principle: Azo-Hydrazone Tautomerism
The fundamental principle underlying the behavior of this compound and its derivatives is the dynamic equilibrium between two tautomeric forms: the azo-phenol form and the quinone-hydrazone form.[3][4][5] This is a type of proton tautomerism where a proton shifts from the hydroxyl group to one of the azo nitrogen atoms, accompanied by a rearrangement of the π-electron system.
The azo tautomer is characterized by an -N=N- double bond (azo group) and a hydroxyl (-OH) group attached to the phenyl ring. The hydrazone tautomer, on the other hand, features a -NH-N= group (hydrazone group) and a carbonyl (C=O) group within a quinone-like ring structure.[6]
Caption: Azo-Hydrazone Tautomeric Equilibrium in this compound.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the azo and hydrazone forms is dictated by a combination of intramolecular (substituent effects) and intermolecular (solvent effects) forces.
Substituent Effects
The electronic nature of substituents on the phenyl rings plays a pivotal role in determining the predominant tautomeric form.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, attached to the phenylazo ring tend to stabilize the hydrazone tautomer.[3][4] This is because they increase the acidity of the phenolic proton and stabilize the negative charge that develops on the oxygen atom in the transition state for proton transfer.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH3) or amino (-NH2) groups, on the phenol ring generally favor the azo tautomer by increasing the electron density on the phenolic oxygen, making the proton less acidic.[3][4]
Caption: Influence of Substituents on Tautomeric Equilibrium.
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent have a profound impact on the tautomeric equilibrium.
-
Polar protic solvents , such as water, ethanol, and methanol, can form hydrogen bonds with both tautomers. However, they tend to stabilize the more polar hydrazone form to a greater extent, thus shifting the equilibrium towards the hydrazone tautomer.[7]
-
Non-polar aprotic solvents , like toluene and chloroform, favor the less polar azo tautomer.[8]
-
Polar aprotic solvents , such as DMSO and DMF, can act as hydrogen bond acceptors and can influence the equilibrium based on their specific interactions with each tautomer.[8]
The equilibrium constant, KT = [Hydrazone]/[Azo], is a quantitative measure of the relative stability of the two tautomers.
Table 1: Tautomeric Equilibrium Constants (KT) of this compound Derivatives in Various Solvents
| Derivative | Solvent | KT ([Hydrazone]/[Azo]) | Reference |
| 4-Phenylazo-1-naphthol | Methanol | 1.551 | [9] |
| 4-Phenylazo-1-naphthol | Chloroform | 1.463 | [9] |
| 4-Phenylazo-1-naphthol | Acetonitrile | 0.66 | [9] |
| 4-Phenylazo-1-naphthol | Carbon Tetrachloride | 0.56 | [9] |
| 2-(4'-hydroxyphenylazo)benzoic acid (neutral) | Toluene | Predominantly Azo | [8] |
| 2-(4'-hydroxyphenylazo)benzoic acid (neutral) | Chloroform | Predominantly Azo | [8] |
| 2-(4'-hydroxyphenylazo)benzoic acid (neutral) | DMSO | Predominantly Azo | [8] |
| 2-(4'-hydroxyphenylazo)benzoic acid (monoanionic) | Toluene | Only Hydrazone | [8] |
| 2-(4'-hydroxyphenylazo)benzoic acid (monoanionic) | Chloroform | Only Hydrazone | [8] |
| 2-(4'-hydroxyphenylazo)benzoic acid (monoanionic) | Water | Only Azo | [8] |
Experimental Protocols for Tautomerism Investigation
Several spectroscopic and computational techniques are employed to study and quantify the azo-hydrazone tautomerism.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for distinguishing between the azo and hydrazone tautomers as they exhibit distinct absorption spectra.[4][10]
-
Azo-phenol tautomers typically show an absorption band at shorter wavelengths, around 350-400 nm.[3][5]
-
Quinone-hydrazone tautomers absorb at longer wavelengths, generally in the range of 430-500 nm, resulting in a bathochromic shift.[3][5]
Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of the this compound derivative in the solvent of interest.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Spectral Acquisition: Scan the absorbance of the solution over a wavelength range of 200-700 nm.
-
Data Analysis: Identify the absorption maxima (λmax) corresponding to the azo and hydrazone forms. The relative intensities of these bands can be used to estimate the ratio of the two tautomers. For quantitative analysis, the molar extinction coefficients of the pure tautomers are required, which can be challenging to obtain if both forms coexist.[10]
Caption: Workflow for UV-Vis Spectroscopic Analysis of Tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, provides detailed structural information to identify and quantify the tautomers.[1][10][11]
-
¹H NMR: The chemical shifts of the phenolic -OH proton (azo form) and the -NH proton (hydrazone form) are distinct. The -NH proton of the hydrazone tautomer is typically observed at a downfield chemical shift.[12]
-
¹³C NMR: The chemical shift of the carbon atom bonded to the oxygen is significantly different in the two tautomers (C-OH vs. C=O).
-
¹⁵N NMR: This technique is particularly powerful as the chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment (azo vs. hydrazone).[11]
Protocol for NMR Spectroscopic Analysis:
-
Sample Preparation: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer.
-
Spectral Acquisition: Acquire ¹H, ¹³C, and/or ¹⁵N NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei.
-
Data Analysis: Integrate the signals corresponding to the distinct protons or carbons of the azo and hydrazone forms. The ratio of the integrals provides the relative abundance of each tautomer. The use of reference compounds known to exist in a single tautomeric form can aid in peak assignment.[10]
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies. They can be used to:
-
Predict the relative stabilities of the tautomers in the gas phase and in different solvents (using continuum solvent models).[9][13]
-
Calculate the theoretical NMR and UV-Vis spectra to aid in the interpretation of experimental data.[10]
-
Investigate the transition state and energy barrier for the tautomeric interconversion.[13]
Protocol for DFT Calculations:
-
Structure Building: Construct the 3D structures of both the azo and hydrazone tautomers.
-
Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[9]
-
Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and/or in a simulated solvent environment.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Property Calculation: Calculate NMR chemical shifts and UV-Vis absorption spectra for comparison with experimental data.
Implications for Drug Development
The tautomeric state of a drug molecule can significantly impact its:
-
Pharmacodynamics: The different tautomers can have distinct shapes and hydrogen bonding capabilities, leading to different binding affinities for the target receptor or enzyme.[2]
-
Pharmacokinetics: Properties like solubility, lipophilicity, and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[2]
-
Toxicity: Different tautomers may exhibit different toxicological profiles.[2][7]
Therefore, a comprehensive understanding and control of tautomerism are essential for the successful design and development of new drugs based on the this compound scaffold.
Conclusion
The azo-hydrazone tautomerism of this compound and its derivatives is a complex yet predictable phenomenon. By carefully considering the electronic effects of substituents and the nature of the solvent, researchers can modulate the tautomeric equilibrium to achieve desired physicochemical and biological properties. The combined application of experimental techniques like UV-Vis and NMR spectroscopy, alongside computational modeling, provides a robust framework for the in-depth investigation of this important class of molecules, paving the way for innovations in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[4]arene Chromoionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a tunable tautomeric switch in azobenzene biomimetics: implications for the binding affinity of 2-(4'-hydroxyphenylazo)benzoic acid to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. folia.unifr.ch [folia.unifr.ch]
- 11. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]
- 12. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to 4-Phenylazophenol: Historical Context, Discovery, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-Phenylazophenol, a foundational molecule in the history of synthetic organic chemistry. Delving into its discovery, historical and modern synthesis, and its diverse applications, this document serves as a comprehensive resource for professionals in research and development.
Historical Context and Discovery
The story of this compound is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. Its discovery was a direct consequence of the pioneering work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a novel method for converting primary aromatic amines into highly reactive diazonium salts.[1][2][3] This breakthrough was monumental, as it unlocked a versatile chemical pathway for the synthesis of a vast array of new compounds.
Griess found that by treating an aromatic amine with nitrous acid at low temperatures, an unstable diazonium salt is formed.[1] Subsequently, this salt could be reacted with various aromatic compounds, such as phenols and amines, in what is known as a coupling reaction, to produce intensely colored azo compounds.[1][4] This two-step process formed the basis for the creation of the entire class of azo dyes, which quickly became the largest and most important group of synthetic colorants.[1]
While Griess's initial publications in Annalen der Chemie und Pharmacie in the late 1850s and early 1860s laid the theoretical groundwork, the first commercially successful azo dye, Bismarck brown, was produced in 1863.[3] The synthesis of this compound, also known as 4-hydroxyazobenzene, follows this fundamental principle of diazotization of aniline followed by coupling with phenol. Though a specific date for its first synthesis is not prominently documented, it is one of the archetypal examples of an azo dye produced via the Griess reaction. The development of these early azo dyes revolutionized the textile industry, offering a wide spectrum of vibrant and lightfast colors that were previously unattainable with natural dyes.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a brown or yellow powder.[5] It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and benzene.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₂O | [7] |
| Molecular Weight | 198.22 g/mol | [8] |
| Melting Point | 150-152 °C | [5][8] |
| Boiling Point | 230 °C at 20 mmHg | [5][9] |
| pKa | 8.93 ± 0.13 | [5] |
| Colour Index Number | 11800 | [5][8] |
Table 1: Physical and Chemical Properties
| Spectral Data Type | Wavelength/Wavenumber | Molar Extinction Coefficient (ε) | Solvent | Reference(s) |
| UV-Vis (λmax) | 347 nm | 10000 at 233-239nm | Methanol | [5][8] |
| UV (Max Absorption) | 236.5 nm | log ε = 4.0 | Alcohol | [10] |
Table 2: Spectral Properties
Experimental Protocols
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The general procedure involves two main stages: the diazotization of aniline and the subsequent azo coupling with phenol.
Historical Synthesis Methodology (Conceptual)
Based on the work of Peter Griess, the 19th-century synthesis would have followed these fundamental steps:
-
Diazotization of Aniline: Aniline would be dissolved in an acidic solution, typically hydrochloric acid, and cooled to a low temperature (0-5 °C) in an ice bath. An aqueous solution of sodium nitrite would then be added slowly to form the benzenediazonium chloride salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: A solution of phenol in an alkaline medium, such as sodium hydroxide, would be prepared and cooled. The cold diazonium salt solution would then be slowly added to the alkaline phenol solution. The coupling reaction would occur, resulting in the formation of this compound as a precipitate.
-
Isolation and Purification: The resulting solid would be collected by filtration and likely purified by recrystallization from a suitable solvent like ethanol or benzene.[5]
Modern Laboratory Synthesis Protocol
The following is a representative modern protocol for the synthesis of this compound:
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Phenol
-
Sodium Hydroxide
-
Distilled Water
-
Ice
Procedure:
Part 1: Diazotization of Aniline
-
In a beaker, dissolve aniline (1.23 mL) in a mixture of concentrated hydrochloric acid (8.0 mL) and distilled water (8.0 mL).[11]
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve sodium nitrite (1.0 g) in distilled water (5 mL).[11]
-
Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature below 5 °C. This will produce the benzenediazonium salt solution.
Part 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve phenol (0.1 g) in a 10% sodium hydroxide solution (12 mL).[11]
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A colored precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.
Part 3: Isolation and Purification
-
Collect the crude this compound by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified crystals.
-
Dry the purified crystals in a desiccator.
Applications and Use
Initially prized for its properties as a yellow dye for textiles, this compound and other early azo dyes were instrumental in the growth of the synthetic chemical industry.[1] Its applications have since diversified:
-
Dyeing and Pigments: It has been used to color varnishes, greases, paraffin wax, and soaps.[5] It is also used in printing and solvent-based writing inks.[12]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other, more complex azo dyes and organic molecules.
-
Research Applications: In modern research, this compound has been used to study mineralization processes by certain fungi. It is also investigated for its potential antifungal properties.[13] Furthermore, its photochromic properties, where it undergoes reversible color changes upon exposure to light, make it a subject of interest in materials science for applications such as optical data storage and light-activated sensors.[14]
Visualizations
Caption: Logical flow from Griess's discovery to the synthesis and application of early azo dyes.
Caption: Chemical synthesis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample of the dye Anisol Red made by Peter Griess | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1689-82-3 [chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. Phenol, 4-(phenylazo)- [webbook.nist.gov]
- 8. This compound 98 1689-82-3 [sigmaaldrich.com]
- 9. This compound [chembk.com]
- 10. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. insights.sent2promo.com [insights.sent2promo.com]
- 12. historyofscience.com [historyofscience.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Phenylazophenol Research
This technical guide provides a comprehensive review of the existing literature on this compound (also known as 4-Hydroxyazobenzene). It covers the compound's fundamental properties, synthesis protocols, biological activities, and applications, with a focus on data relevant to research and development.
Physicochemical and Spectroscopic Properties
This compound is an organic compound belonging to the azobenzene family, characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-).[1][2] It typically appears as a brown, yellow, or orange crystalline powder.[3][4][5]
Physical and Chemical Data
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1689-82-3 | [3][6] |
| Molecular Formula | C₁₂H₁₀N₂O | [3][4][6] |
| Molecular Weight | 198.22 g/mol | [3][6] |
| Melting Point | 150-157 °C | [3][4][6] |
| Boiling Point | 220-230 °C at 2.67 kPa (20 mmHg) | [3][4] |
| Appearance | Brown, orange, or yellow crystalline powder | [3][4][5] |
| pKa | 8.93 ± 0.13 (Predicted) | [3][4] |
| Solubility | Soluble in ethanol, acetone, ether, benzene, DMSO, and methanol. Insoluble in water. | [3][4] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. Key data from various spectroscopic techniques are presented below.
| Spectroscopic Technique | Wavelength/Shift | Details | Source(s) |
| UV-Vis (λmax) | 347 nm | --- | [3] |
| 236.5 nm | In alcohol (log ε = 4.0) | [7] | |
| Molar Extinction Coefficient (ε) | ~10,000 | At 233-239 nm in methanol (0.005 g/L) | [3] |
| ¹H NMR, ¹³C NMR | Not specified | Used for structural confirmation, particularly in polymerization studies. | [8][9] |
| FTIR, FT-Raman | Not specified | Used to identify functional groups and confirm polymerization. | [8][9] |
| Mass Spectrometry | Not specified | Available in the NIST Mass Spectrometry Data Center. | [10] |
Synthesis and Purification Protocols
The synthesis of this compound is primarily achieved through a classic azo coupling reaction. Additionally, enzymatic methods have been explored for its polymerization.
Chemical Synthesis: Azo Coupling
The standard method involves the diazotization of aniline followed by its coupling with phenol.[3][11]
Experimental Protocol:
-
Diazotization of Aniline:
-
Dissolve aniline (1.2 mol) in a 10% sulfuric acid solution (300 ml) with stirring.[11]
-
Slowly add a solution of sodium nitrite or potassium hydrogen sulfite (1.1 mol) dissolved in water. Maintain the temperature below the specified range.[11]
-
Monitor the reaction endpoint using starch-iodide paper, which turns dark blue upon completion, indicating the formation of the diazonium salt.[4][11]
-
-
Azo Coupling with Phenol:
-
In a separate vessel, prepare a solution of phenol (1.2 mol) in a 9% potassium carbonate solution or sodium hydroxide to form the phenoxide salt.[11]
-
Cool this solution with crushed ice.[4]
-
Slowly add the previously prepared diazonium salt solution to the phenoxide solution with vigorous stirring, maintaining the temperature below 15 °C.[4]
-
Keep the pH of the solution between 3 and 9.[11]
-
After the addition is complete, continue stirring for approximately 20-50 minutes.[4][11]
-
-
Isolation and Purification:
Enzymatic Polymerization
A novel photoactive polymer, poly(this compound), can be synthesized using horseradish peroxidase (HRP) as a catalyst.[8][9] This method results in a branched polyphenylene backbone with pendant azo groups.[8]
Experimental Protocol:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Monitoring and Isolation:
-
Monitor the progress of the polymerization using UV-Vis spectroscopy by observing the changes in absorbance at characteristic wavelengths (e.g., 350 nm and 440 nm).[8]
-
Once the reaction is complete, the resulting polymer, poly(this compound), can be isolated. The polymer is soluble in most polar organic solvents.[8][9]
-
Biological Activity and Applications
This compound is not merely a dye but also a biologically active molecule with potential applications in agriculture and medicine.
Antimicrobial and Antifungal Activity
Research has highlighted the compound's potential as an antimicrobial agent.[1] A 2022 study demonstrated its significant antifungal activity against Macrophomina phaseolina, a plant pathogen responsible for crop diseases, suggesting its use as a novel, eco-friendly fungicide.[1]
Cytotoxicity and Potential in Drug Development
This compound has shown cytotoxic effects against certain cancer cell lines.[1] Its mechanism of action may involve the induction of oxidative stress, which can lead to apoptosis in cancer cells.[1] This property, along with its ability to potentially inhibit certain metabolic pathways, makes it a compound of interest for drug development.[1][12]
Other Applications
Beyond its biological activity, this compound is utilized in several other fields:
-
Dyes and Pigments: It is used to color materials such as varnish, grease, paraffin wax, resins, and soaps.[1][3][12]
-
Analytical Chemistry: It can serve as a reagent, for instance, as an indicator or for forming complexes with metal ions.[1][4]
-
Polymer Chemistry: It is a monomer for synthesizing photoactive polymers with high dye content and potential applications in optics and optoelectronics.[8][9][12]
-
Vapor Sensing: The thermal isomerization properties of the molecule make it a candidate for developing sensitive vapor sensors for substances like water and ethanol.[1]
Safety and Toxicology
This compound is considered a hazardous substance.[13][14] It is classified as an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[5][13][14][15] Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling the compound.[13] The International Agency for Research on Cancer (IARC) has classified it in Group 3, meaning it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.[15]
References
- 1. Buy this compound | 1689-82-3 [smolecule.com]
- 2. File:4-(Phenylazo)phenol structure.svg - Wikimedia Commons [commons.wikimedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 1689-82-3 | FP52634 | Biosynth [biosynth.com]
- 7. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenol, 4-(phenylazo)- [webbook.nist.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Methodological & Application
Quantitative Analysis of 4-Phenylazophenol: A Comparative Overview of Analytical Methodologies
Introduction
4-Phenylazophenol, also known as 4-hydroxyazobenzene, is an azo dye with applications in various industries, including as a colorant and a potential antifungal agent.[1] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Methods. These notes are intended for researchers, scientists, and professionals in drug development and related fields.
Comparative Quantitative Data
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of different analytical techniques for the quantification of this compound and similar azo dyes.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 0.01 - 0.19 mg/kg[2][3] | 0.04 - 0.58 mg/kg[2][3] | > 0.99[3] | 80.9 - 120%[3] | < 12%[3] |
| GC-MS | 0.07 - 0.20 µg/L[4] | 0.23 - 0.70 µg/L[4] | > 0.995[5] | 87 - 119%[6] | < 9%[6] |
| UV-Vis Spectrophotometry | ~0.047 µg/mL[7] | ~0.143 µg/mL[7] | > 0.999[7] | 98 - 102%[8] | < 2%[8] |
| Electrochemical Methods | 0.027 ± 0.008 mM[9] | Not specified | Not specified | 91 - 107%[9] | Not specified |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of azo dyes due to its good repeatability and sensitivity.[3]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
This compound standard (98% purity or higher)
3. Sample Preparation:
-
Solid Samples (e.g., textiles, food):
-
Homogenize the sample.
-
Extract the dye with a suitable solvent such as methanol or acetonitrile, potentially aided by ultrasonication.[10]
-
-
Liquid Samples (e.g., wastewater):
-
Dilute the sample with the mobile phase.
-
For complex matrices, perform solid-phase extraction (SPE) for sample clean-up and pre-concentration.
-
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of 100 mM ammonium acetate and acetonitrile.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 347 nm (λmax of this compound)
-
Column Temperature: 30 °C
5. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
6. Quantification:
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-35ms, 30 m × 0.250 mm × 0.250 µm)[6]
-
Data acquisition and processing software
2. Reagents and Standards:
-
Methyl tert-butyl ether (MTBE)
-
Derivatization agent (e.g., acetic anhydride or a silylating agent)
-
This compound standard
3. Sample Preparation (including Derivatization):
-
Extract this compound from the sample matrix using a suitable solvent.
-
Perform a derivatization step to convert the polar phenol group into a more volatile ether or ester.
-
The derivatized analyte is then extracted into an organic solvent like MTBE.[6]
4. GC-MS Conditions:
-
Injector Temperature: 280 °C[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
5. Calibration and Quantification:
-
Prepare and derivatize a series of this compound standards.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Quantify the analyte in the sample using this calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis region.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer
2. Reagents and Standards:
-
Methanol or another suitable transparent solvent
-
This compound standard
3. Sample Preparation:
-
Dissolve a known weight of the sample in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Dilute the solution to a concentration that falls within the linear range of the calibration curve.
4. Spectrophotometric Measurement:
-
Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for this compound, which is approximately 347 nm.
-
Absorbance Measurement: Measure the absorbance of the sample solution at 347 nm.
5. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound.
-
Measure the absorbance of each standard at 347 nm and create a calibration curve (Absorbance vs. Concentration).
-
Determine the concentration of the sample from its absorbance using the calibration curve.
Logical Relationship for UV-Vis Spectrophotometry
Caption: Logical steps in UV-Vis spectrophotometric analysis.
Electrochemical Methods
Electrochemical methods, such as differential pulse voltammetry (DPV), offer a sensitive and rapid approach for the determination of electroactive compounds like this compound.[12]
Experimental Protocol
1. Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode)
2. Reagents and Standards:
-
Supporting electrolyte (e.g., phosphate buffer solution)
-
This compound standard
3. Sample Preparation:
-
Dissolve the sample in the supporting electrolyte.
-
The solution may need to be deoxygenated by purging with nitrogen gas.
4. Electrochemical Measurement (DPV):
-
Potential Scan: Apply a potential scan over a range where this compound is electrochemically active.
-
Peak Current Measurement: Measure the peak current corresponding to the oxidation or reduction of this compound.
5. Calibration and Quantification:
-
Record DPVs for a series of standard solutions.
-
Construct a calibration plot of peak current versus concentration.
-
Determine the concentration of the sample from its peak current using the calibration plot.
Workflow for Electrochemical Analysis
Caption: Workflow for electrochemical analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.gnest.org [journal.gnest.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. scielo.br [scielo.br]
- 8. sphinxsai.com [sphinxsai.com]
- 9. A paper-based chromogenic strip and electrochemical sensor for the detection of 4-(dimethylamino)azobenzene - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS | Semantic Scholar [semanticscholar.org]
- 12. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
Application Notes and Protocols for 4-Phenylazophenol as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenol, also known as 4-hydroxyazobenzene or Solvent Yellow 7, is an azo dye that serves as a valuable pH indicator, particularly in the titration of weak acids with strong bases.[1] Its distinct color change in the alkaline pH range makes it a suitable alternative to other common indicators. This document provides detailed application notes and protocols for the effective use of this compound in laboratory settings.
Physicochemical Properties and Indicator Characteristics
This compound is a yellow-brown to brown crystalline powder.[2] It is soluble in organic solvents such as ethanol, acetone, and benzene, but insoluble in water.[3][4]
Table 1: Physicochemical and Indicator Properties of this compound
| Property | Value | Reference |
| CAS Number | 1689-82-3 | [2] |
| Molecular Formula | C₁₂H₁₀N₂O | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Melting Point | 150-152 °C | [3] |
| pKa | 8.2 | [5][6] |
| pH Transition Range | ~ 7.2 - 9.2 (estimated as pKa ± 1) | [7] |
| Color in Acidic Form | Yellow / Yellow-Orange | [3][4] |
| Color in Basic Form | Gold / Orange-Red | [4] |
Mechanism of Action as a pH Indicator
The function of this compound as a pH indicator is based on a change in its chemical structure in response to varying hydrogen ion concentrations. This structural change, a keto-enol tautomerism, alters the molecule's conjugation and, consequently, its absorption spectrum, leading to a visible color change.
In acidic to neutral solutions, this compound exists predominantly in its enol (phenol) form, which appears yellow. As the solution becomes alkaline (basic), the phenolic proton is removed, leading to a shift in equilibrium towards the keto (quinone-hydrazone) form. This extended conjugation results in the absorption of light at a longer wavelength, causing the solution to appear gold or orange-red.
Caption: Keto-enol tautomerism of this compound.
Applications in Titrations
With a pKa of 8.2, this compound is an excellent indicator for the titration of a weak acid with a strong base. In such titrations, the equivalence point occurs in the basic pH range, which aligns well with the transition range of this indicator.
Table 2: Suitability of this compound for Different Titration Types
| Titration Type | Analyte | Titrant | Equivalence Point pH | Suitability |
| Strong Acid vs. Strong Base | HCl | NaOH | ~ 7.0 | Not Ideal |
| Weak Acid vs. Strong Base | CH₃COOH | NaOH | > 7.0 | Excellent |
| Strong Acid vs. Weak Base | HCl | NH₄OH | < 7.0 | Not Suitable |
| Weak Acid vs. Weak Base | CH₃COOH | NH₄OH | Variable | Not Recommended |
Experimental Protocols
Preparation of this compound Indicator Solution
Materials:
-
This compound powder (CAS: 1689-82-3)
-
95% Ethanol
-
Volumetric flask (100 mL)
-
Weighing balance
-
Spatula and weighing paper
-
Dropper bottle for storage
Procedure:
-
Weigh out 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Swirl the flask gently until the this compound is completely dissolved.
-
Add 95% ethanol to the flask until the solution reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Transfer the 0.1% (w/v) indicator solution to a labeled dropper bottle.
-
Store the solution at room temperature, protected from light.
Protocol for Titration of Acetic Acid with Sodium Hydroxide
This protocol details the determination of the concentration of acetic acid in a vinegar sample using a standardized solution of sodium hydroxide, with this compound as the indicator.
Materials:
-
Vinegar sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound indicator solution (0.1% in ethanol)
-
Distilled or deionized water
-
Buret (50 mL)
-
Pipette (10 mL) and pipette bulb
-
Erlenmeyer flasks (250 mL)
-
Buret stand and clamp
-
White tile or paper
Caption: Workflow for the titration of acetic acid with NaOH.
Procedure:
-
Preparation of the Buret:
-
Rinse a 50 mL buret with deionized water, followed by a small amount of the 0.1 M NaOH solution.
-
Fill the buret with the 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
Record the initial volume of the NaOH solution to two decimal places.
-
-
Preparation of the Analyte:
-
Using a volumetric pipette, transfer 10.00 mL of the vinegar sample into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask to increase the volume for easier observation of the color change.
-
-
Addition of Indicator:
-
Add 2-3 drops of the prepared this compound indicator solution to the Erlenmeyer flask. The solution should appear yellow.
-
-
Titration:
-
Place the Erlenmeyer flask on a white tile or paper under the buret to easily visualize the color change.
-
Slowly add the NaOH solution from the buret to the flask while continuously swirling the flask.
-
As the NaOH is added, a temporary orange or gold color may appear where the drops hit the solution but will disappear upon swirling.
-
-
Endpoint Determination:
-
As the endpoint is approached, the orange/gold color will persist for longer periods. At this point, add the NaOH drop by drop.
-
The endpoint is reached when the addition of a single drop of NaOH solution causes a persistent pale orange or gold color that remains for at least 30 seconds.
-
Record the final volume of the NaOH solution in the buret to two decimal places.
-
-
Data Analysis:
-
Repeat the titration at least two more times for accuracy and precision.
-
Calculate the volume of NaOH used in each titration.
-
Use the following formula to calculate the molarity of acetic acid in the vinegar sample:
M_acid * V_acid = M_base * V_base
Where:
-
M_acid = Molarity of acetic acid (unknown)
-
V_acid = Volume of vinegar (10.00 mL)
-
M_base = Molarity of NaOH solution (0.1 M)
-
V_base = Average volume of NaOH used
-
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a reliable and effective pH indicator for the titration of weak acids with strong bases. Its distinct color change from yellow to orange/gold provides a clear endpoint determination. The protocols provided herein offer a comprehensive guide for its preparation and use in a common analytical application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 3. webassign.net [webassign.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medium.com [medium.com]
- 6. 🧪 pH Range and Color Indicators: How Scientists Visualize Acidity and Alkalinity — King of the Curve [kingofthecurve.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for 4-Phenylazophenol in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenol, also known as 4-hydroxyazobenzene, is a simple azo dye that has been investigated for various applications, including as a potential photosensitizer in dye-sensitized solar cells (DSSCs). Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which act as a chromophore, responsible for the color of the compound. In the context of DSSCs, the molecular structure of the dye is crucial for efficient light absorption, electron injection into the semiconductor's conduction band, and subsequent regeneration. The hydroxyl group in this compound can serve as an anchoring group to bind the dye to the surface of the semiconductor, typically titanium dioxide (TiO₂).
While extensive research has been conducted on various complex azo dyes for DSSC applications, specific performance data for the parent compound, this compound, is not extensively reported in the reviewed literature. However, by examining the performance of structurally related azo dyes and established experimental protocols, we can provide valuable insights and methodologies for its application. This document outlines the potential of this compound in DSSCs, provides detailed experimental protocols for its synthesis and the fabrication of solar cells, and presents performance data from related azo dye studies to serve as a benchmark.
Data Presentation: Photovoltaic Performance of Related Azo Dyes
| Dye Sensitizer | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| ADD | 0.77 | 8.83 | 0.50 | 3.4 |
| DDB | 0.71 | 13.33 | 0.55 | 5.3 |
| ADD + DDB (Co-sensitized) | 0.73 | 16.96 | 0.57 | 7.1 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via diazotization of aniline and subsequent azo coupling with phenol.[3]
Materials:
-
Aniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Phenol
-
Sodium hydroxide
-
Sodium chloride
-
Ice
-
Ethanol
-
Deionized water
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline in a solution of concentrated sulfuric acid and water, while keeping the temperature between 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Stir the mixture continuously and maintain the temperature below 5 °C. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Azo Coupling:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide, and cool the solution to 5 °C in an ice bath.
-
Slowly add the diazonium salt solution prepared in the previous step to the alkaline phenol solution with constant stirring. Maintain the temperature of the reaction mixture below 5 °C.
-
A brightly colored azo dye (this compound) will precipitate out of the solution.
-
-
Isolation and Purification:
-
Continue stirring the mixture for about 30 minutes after the addition is complete.
-
Filter the precipitated dye using a Buchner funnel and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
-
Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the general procedure for constructing a DSSC using a synthesized dye like this compound.
Materials and Equipment:
-
FTO (Fluorine-doped Tin Oxide) coated glass slides
-
Titanium dioxide (TiO₂) paste (nanocrystalline, anatase)
-
This compound dye solution (e.g., 0.3-0.5 mM in ethanol)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum-coated counter electrode or graphite-coated FTO glass
-
Surlyn or Parafilm spacer (25-60 µm thickness)
-
Screen printer or doctor-blade setup
-
Furnace capable of reaching 500 °C
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for J-V characterization
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor-blade technique. The active area is typically around 0.25 cm².
-
Dry the coated slide at 125 °C for 5 minutes.
-
Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 450-500 °C and maintaining it for 30 minutes. Let it cool down slowly to room temperature.
-
The sintered TiO₂ film should be white and opaque.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into the this compound dye solution.
-
Keep the photoanode in the dye solution for 12-24 hours at room temperature in a dark environment to ensure sufficient dye loading.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it in a stream of nitrogen or air.
-
-
Assembly of the Solar Cell:
-
Prepare the counter electrode. A platinum-coated FTO glass is commonly used for its catalytic activity. Alternatively, a cost-effective counter electrode can be made by coating a thin layer of graphite (from a pencil) on the conductive side of an FTO slide and then heating it briefly.
-
Place a spacer (Surlyn or Parafilm) around the active area of the dye-sensitized TiO₂ photoanode.
-
Assemble the solar cell by placing the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to seal the edges by melting the spacer.
-
Introduce the electrolyte into the cell through a small pre-drilled hole in the counter electrode via capillary action.
-
Seal the hole with a small piece of Surlyn and a coverslip to prevent leakage.
-
-
Characterization of the DSSC:
-
Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²).
-
From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).
-
Mandatory Visualizations
Caption: Working principle of a Dye-Sensitized Solar Cell with this compound.
Caption: Experimental workflow for DSSC fabrication and characterization.
References
- 1. Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4-Phenylazophenol as a Chromophore in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenol is a versatile chromophore belonging to the azobenzene family, which is renowned for its photoresponsive properties. The molecule undergoes reversible trans-cis isomerization upon exposure to light of specific wavelengths, leading to significant changes in its geometry, polarity, and absorption spectrum. This unique characteristic makes it a valuable building block in the synthesis of "smart" polymers with applications in diverse fields, including data storage, optical switching, and targeted drug delivery. The incorporation of this compound into polymer chains allows for the creation of materials whose properties can be remotely and non-invasively controlled by light.
These application notes provide a comprehensive overview of the synthesis, characterization, and application of polymers containing the this compound chromophore, with a particular focus on their potential in drug development.
Photophysical Properties
The photochromism of this compound is dictated by the isomerization of the central N=N double bond. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, typically around 320-380 nm. The reverse cis-trans isomerization can be triggered by visible light or occurs thermally.
| Property | This compound (Monomer) | Poly(this compound) | Notes |
| λmax (trans) | ~347 nm | ~350-360 nm | The absorption maximum of the polymer is often slightly red-shifted compared to the monomer due to the polymeric environment. |
| λmax (cis) | ~440 nm | ~440-450 nm | The n-π* transition of the cis-isomer is typically weak. |
| Molar Extinction Coefficient (ε) at λmax (trans) | ~10,000 M-1cm-1[1] | Varies | The extinction coefficient of the polymer depends on the polymer structure and concentration of the chromophore. |
| Photoisomerization Quantum Yield (Φtrans→cis) | Not readily available | Not readily available | Quantum yields for azobenzene derivatives are typically in the range of 0.1-0.5. Specific values for poly(this compound) are not widely reported. |
| Solvent | Methanol | Various polar organic solvents | The photophysical properties are solvent-dependent. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Poly(this compound)
This protocol describes the synthesis of poly(this compound) using horseradish peroxidase (HRP) as a catalyst. This method offers a green and facile route to produce a photoactive polymer.[2][3]
Materials:
-
This compound (monomer)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Phosphate buffer (pH 7.0)
-
Acetone
-
Methanol
-
Dialysis tubing (MWCO 1000)
Procedure:
-
Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of a 1:1 (v/v) mixture of acetone and phosphate buffer in a 100 mL flask.
-
Enzyme Addition: Add 10 mg of HRP to the monomer solution and stir until dissolved.
-
Initiation of Polymerization: Slowly add 1.0 mL of 3% H₂O₂ solution to the reaction mixture with vigorous stirring.
-
Polymerization: Continue stirring at room temperature for 24 hours. The polymer will precipitate out of the solution.
-
Isolation of Polymer: Collect the precipitate by filtration and wash thoroughly with a 1:1 mixture of water and methanol to remove unreacted monomer and enzyme.
-
Purification: Redissolve the polymer in a minimal amount of acetone and precipitate it in a large volume of methanol. Repeat this process twice.
-
Final Purification: Dissolve the polymer in acetone and dialyze against deionized water for 48 hours to remove any remaining impurities.
-
Drying: Lyophilize the purified polymer to obtain a fine powder.
Protocol 2: Free Radical Polymerization of a this compound-containing Monomer
This protocol outlines a general procedure for synthesizing a polymer with pendant this compound groups via free radical polymerization of a custom-synthesized acrylate monomer.
Step 1: Synthesis of 2-(4-(phenylazo)phenoxy)ethyl acrylate (Monomer)
-
Reaction Setup: In a round-bottom flask, dissolve 5.0 g of this compound and 3.1 g of triethylamine in 100 mL of dry tetrahydrofuran (THF).
-
Acryloyl Chloride Addition: Cool the solution to 0°C in an ice bath and slowly add 2.5 g of acryloyl chloride dropwise with constant stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Evaporate the THF under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure monomer.
Step 2: Free Radical Polymerization
Materials:
-
2-(4-(phenylazo)phenoxy)ethyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 2.0 g of the monomer and 20 mg of AIBN in 10 mL of anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate in cold methanol. Repeat this process two more times.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.
Characterization Workflow
A systematic characterization workflow is crucial to confirm the successful synthesis and to understand the properties of the this compound-containing polymers.
Caption: Workflow for the synthesis and characterization of this compound polymers.
Application in Photo-controlled Drug Delivery
The ability of this compound to undergo conformational changes in response to light can be harnessed for the development of sophisticated drug delivery systems. Polymers incorporating this chromophore can be designed to encapsulate therapeutic agents and release them at a specific site and time upon light irradiation.
Mechanism of Photo-controlled Drug Release
One proposed mechanism involves the use of amphiphilic block copolymers where this compound is part of the hydrophobic block. These polymers self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs like doxorubicin (DOX) within their core.
-
Encapsulation: In the dark, the polymer exists with the trans-azobenzene isomer, which is more hydrophobic. This promotes the formation of stable micelles that encapsulate the drug.
-
Light Trigger: Upon irradiation with UV light, the trans-azobenzene isomerizes to the more polar cis form.
-
Destabilization and Release: This increase in polarity of the core-forming block destabilizes the micellar structure, leading to the release of the encapsulated drug.
-
Re-encapsulation: Subsequent irradiation with visible light can isomerize the azobenzene back to the trans form, potentially allowing for the re-encapsulation of the remaining drug or halting the release.
Caption: Photo-controlled drug release from an azobenzene-containing polymer micelle.
This light-mediated control offers a significant advantage over conventional drug delivery methods, enabling on-demand therapy with reduced systemic side effects. The development of such systems is a promising area of research for targeted cancer therapy and other medical applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Phenylazophenol. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent resolution, sensitivity, and accuracy. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, making it suitable for quality control, purity assessment, and stability testing of this compound in various sample matrices.
Introduction
This compound is a diazo compound with applications in various chemical syntheses and as an intermediate in the manufacturing of dyes and pharmaceuticals.[1] Accurate and precise quantification of this compound is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such aromatic compounds due to its high resolution and sensitivity.[2] This application note presents a validated HPLC method for the determination of this compound, developed based on established principles for the analysis of azo dyes and phenolic compounds.[3][4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (Purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
-
Equipment: Analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The mobile phase should be degassed prior to use to prevent pump cavitation and baseline noise.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or acetonitrile, potentially aided by sonication or vortexing to ensure complete extraction.[3]
-
Centrifuge the extract to separate any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 347 nm[5]
-
Run Time: Approximately 10 minutes
Method Validation
A comprehensive method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results. The key validation parameters are summarized below, with typical expected performance data provided for illustrative purposes.
Quantitative Data Summary
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Repeatability (Intra-day) | < 2% |
| Intermediate Precision (Inter-day) | < 2% |
| Specificity | No interference from blank and placebo |
Experimental Workflow
References
Application Note: Analysis of 4-Phenylazophenol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylazophenol, also known as p-Hydroxyazobenzene, is an azo compound with applications in various fields, including as a dye and a potential intermediate in pharmaceutical synthesis. Accurate and sensitive analytical methods are crucial for its quantification and impurity profiling. This application note details a robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, a derivatization step with N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is employed to improve volatility and chromatographic peak shape.
Experimental Protocols
1. Sample Preparation
The appropriate sample preparation method will depend on the matrix. For solid samples, dissolution in a suitable organic solvent is required. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and pre-concentrate the analyte.
-
Solid Samples (e.g., pharmaceutical starting materials):
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to the desired concentration range for calibration standards (e.g., 1-100 µg/mL).
-
-
Aqueous Samples (e.g., environmental water):
-
To 100 mL of the water sample, add a suitable internal standard.
-
Adjust the pH of the sample to acidic (e.g., pH 2) with a suitable acid.
-
Perform liquid-liquid extraction with a water-immiscible organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the derivatization solvent (e.g., 1 mL of acetonitrile).
-
2. Derivatization
To enhance the volatility of this compound for GC analysis, a silylation reaction is performed to convert the polar hydroxyl group to a non-polar silyl ether.
-
To a 100 µL aliquot of the prepared sample or standard solution in a GC vial, add 50 µL of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Condition |
| Column | TG-5SilMS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 min) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| Transfer Line Temp | 280°C |
| MS Parameter | Condition |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Qualitative Analysis
The identity of the this compound-TBDMS derivative is confirmed by its retention time and mass spectrum. The mass spectrum of underivatized this compound has a molecular weight of 198.22 g/mol .[1] The mass spectrum of the TBDMS derivative will show a molecular ion corresponding to the derivatized compound. The fragmentation pattern is key to structural confirmation.
Mass Spectral Data for this compound (Underivatized) [1]
| Fragment (m/z) | Relative Intensity | Proposed Fragment Ion |
| 198 | Moderate | [M]+• (Molecular Ion) |
| 105 | Moderate | [C6H5N2]+ |
| 93 | High | [C6H5O]+ |
| 77 | High | [C6H5]+ |
| 65 | Moderate | [C5H5]+ |
| 51 | Moderate | [C4H3]+ |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of derivatized this compound at different concentrations. The peak area of a characteristic ion is plotted against the concentration. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended.
Table of Expected Quantitative Data (Illustrative)
| Parameter | Value | Notes |
| Retention Time (min) | ~15-20 | Dependent on the exact GC conditions. |
| Quantification Ion (m/z) | To be determined | A prominent and specific fragment ion from the TBDMS derivative. |
| Qualifier Ions (m/z) | To be determined | Two to three additional fragment ions for confirmation. |
| Linear Range (µg/mL) | 1 - 100 | To be determined experimentally. |
| Correlation Coefficient (r²) | > 0.995 | Indicates good linearity. |
| Limit of Detection (LOD) (µg/mL) | < 1 | To be determined experimentally based on signal-to-noise ratio. |
| Limit of Quantification (LOQ) (µg/mL) | < 3 | To be determined experimentally. |
| Repeatability (%RSD) | < 10% | For replicate injections of a mid-range standard. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by GC-MS.
Characteristic Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in EI-MS.
References
Synthesis of 4-Phenylazophenol: An Application Note and Laboratory Protocol
This document provides a comprehensive protocol for the synthesis of 4-Phenylazophenol, an important azo dye and organic intermediate. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
This compound, also known as p-hydroxyazobenzene, is an organic compound characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-). It serves as a crucial intermediate in the synthesis of various dyes, indicators, and pharmaceuticals. The synthesis is a classic example of an electrophilic aromatic substitution reaction, proceeding through a two-step process: the diazotization of an aromatic amine (aniline) followed by the azo coupling with an activated aromatic compound (phenol).[1][2] This protocol details the necessary reagents, equipment, and procedures for the successful synthesis, purification, and characterization of this compound in a research laboratory setting.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Step 1: Diazotization of Aniline C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O
Step 2: Azo Coupling with Phenol C₆H₅N₂⁺Cl⁻ + C₆H₅OH → C₆H₅N=NC₆H₄OH + HCl
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 99% | Toxic, handle with care. |
| Sodium Nitrite | NaNO₂ | 69.00 | 99% | Oxidizing agent. |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | Corrosive. |
| Phenol | C₆H₅OH | 94.11 | 99% | Toxic and corrosive. |
| Sodium Hydroxide | NaOH | 40.00 | 98% | Corrosive. |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | For recrystallization. |
| Distilled Water | H₂O | 18.02 | - | |
| Ice | H₂O | 18.02 | - |
Equipment
-
Beakers (100 mL, 250 mL, 500 mL)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer (-10 to 110 °C)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Dropping funnel
-
pH indicator paper
-
Melting point apparatus
Experimental Protocol
This synthesis is divided into two primary stages: the preparation of the benzenediazonium chloride salt and the subsequent coupling reaction with phenol.
Stage 1: Preparation of Benzenediazonium Chloride
-
In a 250 mL beaker, prepare a solution of aniline hydrochloride by dissolving 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.[3]
-
Cool this solution to 0-5 °C in an ice bath with constant stirring.[4][5] It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[6]
-
In a separate 100 mL beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 20 mL of distilled water and cool this solution in the ice bath.[3]
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over a period of 10-15 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.[5]
-
After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the diazotization is complete. The resulting solution is the benzenediazonium chloride, which will be used immediately in the next stage.
Stage 2: Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve 4.7 g (0.05 mol) of phenol in 50 mL of 10% sodium hydroxide solution.[3][7] This forms the sodium phenoxide solution.
-
Cool the sodium phenoxide solution to 0-5 °C in an ice bath with vigorous stirring.[7]
-
Slowly add the previously prepared cold benzenediazonium chloride solution to the cold sodium phenoxide solution with continuous, vigorous stirring.[8]
-
A brightly colored orange-red precipitate of this compound should form immediately.[2][7]
-
Continue to stir the reaction mixture in the ice bath for 30-40 minutes to ensure the coupling reaction is complete.[8]
Product Isolation and Purification
-
Isolate the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with a large volume of cold water to remove any unreacted salts and impurities.[8]
-
Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
Quantitative Data
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀N₂O | [9] |
| Molar Mass | 198.22 g/mol | [9] |
| Appearance | Orange columnar solid | [9] |
| Melting Point | 150-152 °C | [9] |
| Solubility | Soluble in ethanol, ether, acetone; Insoluble in water. | [9] |
| Theoretical Yield | 9.91 g (based on 0.05 mol limiting reagent) | - |
| Reported Yield | Up to 97% | [10] |
Safety Precautions
-
Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phenol: Toxic and corrosive, can cause severe skin burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Sodium Nitrite: An oxidizing agent. Keep away from combustible materials.
-
General: The reaction should be conducted in a well-ventilated fume hood. Diazonium salts can be explosive when dry; do not isolate the benzenediazonium chloride salt from the solution.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified signaling pathway for the synthesis of this compound.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. insights.sent2promo.com [insights.sent2promo.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. How aniline is converted into diazonium salt | Filo [askfilo.com]
- 6. Explain the diazotization of aniline ? | Sathee Forum [forum.prutor.ai]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-Phenylazophenol in Microscopy Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a versatile azo dye with applications in various scientific fields, including histology and diagnostic assay manufacturing.[1] Its chemical structure, characterized by an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a hydroxyl group, imparts the properties of a lysochrome. Lysochromes, or fat-soluble dyes, are utilized in microscopy to visualize hydrophobic substances, most notably lipids, within biological specimens.[2][3][4] The staining mechanism of these dyes is a physical process based on their preferential solubility in the target lipid structures over the solvent in which they are applied.[2][5][6] When a tissue section is immersed in a solution of a lysochrome, the dye molecules partition into the intracellular lipid droplets, rendering them visible under a microscope.[5][6]
While specific, validated staining protocols for this compound are not extensively documented in mainstream histological literature, its properties as an azo dye soluble in organic solvents like ethanol and acetone strongly suggest its utility as a lipid stain.[1] The following application notes and protocols have been developed by adapting established methods for other well-known lysochromes, such as the Sudan series of dyes (e.g., Sudan III, Sudan IV, and Sudan Black B) and Oil Red O, which share a similar staining principle.[5][7][8]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in staining techniques.
| Property | Value | Reference |
| Synonyms | 4-Hydroxyazobenzene, Solvent Yellow 7, C.I. 11800 | [9] |
| CAS Number | 1689-82-3 | [9] |
| Molecular Formula | C₁₂H₁₀N₂O | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Orange to amber to dark red powder | [1] |
| Melting Point | 150-152 °C | |
| Solubility | Soluble in acetone and ethanol; slightly soluble in hot water | [1] |
| Maximum Absorbance (λmax) | 347 nm (in methanol) |
Principle of Staining
The staining mechanism of this compound, as a lysochrome, is based on a simple physical process of differential solubility, rather than a chemical reaction with cellular components. This principle is often referred to as "like dissolves like."
References
- 1. This compound | CAS 1689-82-3 | S10150 | TriStains | Histology [tristains.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Lysochrome - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: 4-Phenylazophenol and Its Derivatives as Reagents in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Phenylazophenol and its derivatives as chromogenic reagents for the detection and quantification of metal ions. While direct, detailed applications of this compound are not extensively documented in readily available literature, this document leverages data and protocols from a closely related derivative, 4-(p-phenyl azo sulfonic acid)-1-naphthol, to illustrate the principles and methodologies. Azo dyes, in general, are valuable tools in analytical chemistry due to their ability to form colored complexes with metal ions, enabling straightforward spectrophotometric analysis.[1][2][3]
Principle of Metal Ion Detection
Azo dyes, including this compound and its derivatives, act as chelating agents. The lone pair electrons on the nitrogen atoms of the azo group (-N=N-) and the oxygen atom of the hydroxyl group (-OH) can coordinate with a metal ion, forming a stable metal-ligand complex. This complexation alters the electronic structure of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, which forms the basis for quantitative analysis using spectrophotometry.[3][4]
Synthesis of Azo Dye Reagents
A general and well-established method for the synthesis of azo dyes like this compound involves a two-step diazotization and coupling reaction.[5]
Protocol 1: Synthesis of this compound
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. This reaction forms the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve a molar equivalent of phenol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with constant stirring.
-
A colored precipitate of this compound will form.
-
Continue stirring for 30 minutes in the ice bath to ensure complete reaction.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the pure product.[6]
-
Dry the purified crystals in a desiccator.
-
Experimental Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Metal Ion Detection: A Case Study with a this compound Derivative
While specific, detailed protocols for this compound are scarce, a study on its derivative, 4-(p-phenyl azo sulfonic acid)-1-naphthol , provides a clear example of its application in the spectrophotometric determination of Cobalt (II) and Nickel (II) ions.[7][8][9]
Signaling Pathway
The interaction between the azo dye and the metal ion is a chelation reaction. The metal ion coordinates with the oxygen of the hydroxyl group and one of the nitrogen atoms of the azo group, forming a stable complex. This complexation alters the electronic distribution and conjugation of the molecule, resulting in a change in the wavelength of light it absorbs, which is observed as a color change.
Caption: Signaling mechanism of metal ion detection by an azo dye.
Quantitative Data Summary
The following table summarizes the key performance parameters for the detection of Co(II) and Ni(II) using 4-(p-phenyl azo sulfonic acid)-1-naphthol.[7]
| Parameter | Co(II) | Ni(II) |
| Maximum Absorption (λmax) | 453 nm | 446 nm |
| Beer's Law Range | 0.5 - 2.5 ppm | 0.1 - 2.0 ppm |
| Molar Absorptivity (ε) | 3.24 × 10⁴ L·mol⁻¹·cm⁻¹ | 0.96 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Stoichiometry (Metal:Ligand) | 1:2 | 1:2 |
| Optimal pH | 6 - 8 | 8 - 10 |
Protocol 2: Spectrophotometric Determination of Co(II) and Ni(II)
This protocol is adapted from the methodology for 4-(p-phenyl azo sulfonic acid)-1-naphthol.[7]
Materials and Reagents:
-
Stock solutions of Co(II) and Ni(II) (e.g., 1000 ppm)
-
Solution of 4-(p-phenyl azo sulfonic acid)-1-naphthol in a suitable solvent (e.g., ethanol)
-
Buffer solutions to maintain the required pH (e.g., phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of Co(II) and Ni(II) within their respective Beer's Law ranges by diluting the stock solutions.
-
-
Complex Formation:
-
In a set of volumetric flasks, add a fixed volume of the 4-(p-phenyl azo sulfonic acid)-1-naphthol reagent solution.
-
To each flask, add a specific volume of one of the standard metal ion solutions.
-
Add the appropriate buffer solution to adjust the pH to the optimal range for the respective metal ion.
-
Dilute to the final volume with distilled water and mix well.
-
Allow the solutions to stand for a specified time to ensure complete complex formation.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the λmax for the corresponding metal-complex (453 nm for Co(II) and 446 nm for Ni(II)) against a reagent blank (containing all components except the metal ion).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values versus the concentration of the metal ion standards.
-
Determine the concentration of the metal ion in an unknown sample by measuring its absorbance under the same conditions and interpolating from the calibration curve.
-
Experimental Workflow for Metal Ion Detection
Caption: Workflow for spectrophotometric metal ion detection.
Selectivity and Interferences
Azo dye-based sensors can exhibit selectivity for certain metal ions based on the stability of the formed complexes. However, interference from other metal ions that can also form colored complexes with the reagent is a common challenge. The selectivity can often be improved by carefully controlling the pH of the solution and by using masking agents to prevent the reaction of interfering ions.[2] For the 4-(p-phenyl azo sulfonic acid)-1-naphthol based detection of Co(II) and Ni(II), the different optimal pH ranges for complex formation can be exploited for selective detection.[7]
Conclusion
This compound and its derivatives serve as effective and accessible chromogenic reagents for the detection of metal ions. The synthesis is straightforward, and the analytical method relies on standard spectrophotometric techniques. While detailed application data for the parent this compound is limited, the provided protocols for a closely related derivative demonstrate a robust methodology for the quantitative analysis of transition metal ions like cobalt and nickel. This approach can likely be adapted for the detection of other metal ions with appropriate optimization of experimental conditions. Researchers are encouraged to explore the potential of this compound and its other derivatives for developing new and improved metal ion sensors.
References
- 1. [PDF] Spectroscopic determination of cobalt(II) ion by using azo dye of triazole derivatives | Semantic Scholar [semanticscholar.org]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Poly(4-phenylazophenol)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of poly(4-phenylazophenol), a photoactive azopolymer with significant potential in optics, optoelectronics, and drug delivery systems. The use of enzymatic catalysts, such as horseradish peroxidase (HRP), offers a green and efficient alternative to traditional chemical polymerization methods.
Introduction
Poly(this compound) is a polymer distinguished by its backbone of repeating this compound units. The presence of the azobenzene group imparts photoresponsive properties to the polymer, allowing for reversible trans-cis isomerization upon exposure to light. This characteristic makes it a valuable material for applications such as optical switching and data storage. The enzymatic synthesis of this polymer, primarily utilizing horseradish peroxidase (HRP), facilitates a controlled polymerization process under mild reaction conditions. This method results in a branched polyphenylene backbone with pendant azo functionalities, yielding a polymer with a high dye content that is soluble in many polar organic solvents.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Enzymatic Polymerization of (E)-2-((2-phenylhydrazono)methyl)phenol [2]
| Entry | Solvent System (v/v) | Buffer pH | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | MeOH / Buffer | 5.0 | 75 | 6800 | 7600 | 1.12 |
| 2 | MeOH / Buffer | 6.0 | 84 | 8000 | 8900 | 1.11 |
| 3 | EtOH / Buffer | 6.0 | 63 | 5000 | 5600 | 1.12 |
| 4 | Dioxane / Buffer | 6.0 | 71 | 5900 | 6600 | 1.12 |
| 5 | Acetone / Buffer | 6.0 | 55 | 4500 | 5100 | 1.13 |
Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity index.
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of poly(this compound) using horseradish peroxidase.
Materials
-
This compound (monomer)
-
Horseradish peroxidase (HRP), ≥200 units/mg
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium phosphate (for buffer preparation)
-
Acetone (or other suitable organic solvent like 1,4-dioxane)
-
Methanol (for precipitation)
-
Deionized water
Equipment
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., beaker or round-bottom flask)
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Protocol for Enzymatic Polymerization
-
Reaction Medium Preparation: Prepare a 1:1 (v/v) mixture of acetone and 0.01 M sodium phosphate buffer. For example, to prepare 100 mL of the reaction medium, mix 50 mL of acetone with 50 mL of the phosphate buffer. Adjust the pH of the buffer to 6.0 before mixing.
-
Monomer Dissolution: In the 100 mL reaction medium, dissolve 2.0 g of this compound with stirring at room temperature until a homogenous solution is obtained.
-
Enzyme and Initiator Addition:
-
Prepare a stock solution of HRP (e.g., 10 mg/mL) in the pH 6.0 phosphate buffer.
-
Add a specific amount of the HRP stock solution to the monomer solution.
-
Initiate the polymerization by the dropwise addition of a stoichiometric amount of hydrogen peroxide.
-
-
Polymerization Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. The formation of the polymer is often indicated by a color change and the formation of a precipitate.
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer.
-
Stir the suspension for a short period to ensure complete precipitation.
-
Collect the polymer by filtration.
-
Wash the collected polymer with methanol to remove any unreacted monomer and low molecular weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization Methods
-
UV-Vis Spectroscopy: To monitor the polymerization process by observing changes in the absorption spectra of the monomer and polymer.
-
FTIR and FT-Raman Spectroscopy: To confirm the chemical structure of the resulting polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer, including the nature of the linkages between monomer units.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the synthesized polymer.
Visualizations
Enzymatic Polymerization Pathway
The enzymatic polymerization of this compound catalyzed by HRP proceeds via a free-radical mechanism. The HRP, in the presence of hydrogen peroxide, oxidizes the phenolic monomer to generate phenoxy radicals. These radicals then couple to form the polymer.
Caption: HRP-catalyzed polymerization of this compound.
Experimental Workflow
The following diagram outlines the key steps involved in the enzymatic synthesis and characterization of poly(this compound).
Caption: Workflow for enzymatic synthesis of poly(this compound).
References
Troubleshooting & Optimization
Technical Support Center: 4-Phenylazophenol Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 4-Phenylazophenol. Our goal is to help you optimize your experimental protocol to achieve a higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the synthesis of this compound.
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
A: Low yield is a frequent issue and can typically be traced back to one of two critical stages: the diazotization of aniline or the azo coupling with phenol. The most common culprits are:
-
Decomposition of the Diazonium Salt: The benzenediazonium salt intermediate is thermally unstable. If the temperature during the diazotization step rises above the recommended 0-5 °C, the salt will decompose into phenol and nitrogen gas, significantly reducing the amount of diazonium salt available for the coupling reaction.[1][2]
-
Incorrect pH During Coupling: The coupling reaction is highly pH-sensitive. For coupling with phenol, a mildly alkaline environment (pH 9-10) is required to activate the phenol by converting it to the more reactive phenoxide ion.[2][3] Performing the reaction in an acidic or neutral medium will result in a very low yield.
-
Suboptimal Reagent Addition Rate: The slow addition of the cold diazonium salt solution to the phenol solution is crucial for preventing side reactions and ensuring a high yield.[4]
-
Impure Starting Materials: The purity of your aniline and phenol directly impacts the yield and purity of the final product.[5][6]
Q2: I'm having trouble with the first step, the diazotization of aniline. How can I ensure this reaction is successful?
A: Success in this step hinges almost entirely on temperature control.
-
Maintain Low Temperature: The reaction between aniline, sodium nitrite, and hydrochloric acid must be maintained between 0-5 °C.[7] Use an ice-salt bath for more effective cooling. The instability of the diazonium salt at higher temperatures is a primary source of yield loss.[2]
-
In Situ Formation of Nitrous Acid: Nitrous acid is generated in situ by the reaction of sodium nitrite and a mineral acid like HCl.[7] It's important to add the sodium nitrite solution slowly to the acidic aniline solution while keeping the temperature strictly controlled.
-
Monitor the Reaction: The completion of diazotization can be checked by using starch-iodide paper. The presence of excess nitrous acid will turn the paper blue. A slight excess is desirable to ensure all the aniline has reacted.
Q3: What is the optimal pH for the coupling reaction with phenol, and why is it so important?
A: The optimal pH for the coupling of benzenediazonium chloride with phenol is in the range of 9-10 (mildly alkaline).[3]
-
Mechanism: In a basic medium, phenol is deprotonated to form the sodium phenoxide ion.[2][8] The phenoxide ion is a much more powerful nucleophile than phenol itself because the negatively charged oxygen is a stronger electron-donating group, making the aromatic ring more susceptible to electrophilic attack by the diazonium ion.[2]
-
Troubleshooting: If the solution is too acidic, the concentration of the phenoxide ion will be too low for the reaction to proceed efficiently. If the solution is too strongly alkaline (e.g., pH > 10), the diazonium salt may be converted into a non-reactive diazotate ion, again reducing the yield.[9]
Q4: The color of my final product is very dark brown or almost black, not the expected yellow-orange. What does this indicate?
A: A very dark product often indicates the presence of impurities, which can arise from several sources:
-
Side Reactions: If the temperature was not adequately controlled, side-products from the decomposition of the diazonium salt can contaminate the final product.[1]
-
Oxidation: Phenols are susceptible to oxidation, which can produce colored impurities. Ensure the reaction and workup are performed without unnecessary delay.
-
Incorrect pH: Running the coupling reaction at a suboptimal pH can lead to the formation of byproducts.
The product can be purified by recrystallization from solvents like ethanol or benzene to obtain the desired yellow-brown crystals.[10]
Q5: How can I purify the crude this compound?
A: Recrystallization is a common and effective method for purifying the final product. Based on literature, suitable solvents for recrystallization include 95% ethanol or benzene.[10] The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form crystals. The purified crystals can then be collected by filtration.
Data Presentation: Factors Affecting Yield
The yield of this compound is highly dependent on reaction conditions. The following table summarizes key parameters and their impact.
| Parameter | Stage | Recommended Condition | Impact on Yield | Reference |
| Temperature | Diazotization | 0 - 5 °C | Higher temperatures cause diazonium salt decomposition, drastically reducing yield. A study showed yield dropping from 98% at 0°C to 89.1% at 30°C. | [2][7][9] |
| pH | Azo Coupling | 9 - 10 | Maximizes the concentration of the highly reactive phenoxide ion. Yields drop significantly outside this optimal range. | [2][3][9] |
| Rate of Addition | Azo Coupling | Slow, dropwise addition | A slow rate of adding the diazonium salt to the phenol solution is critical for preventing side reactions and maximizing yield. | [4] |
| Purity of Reagents | Both | High Purity | Impurities in starting materials can lead to unwanted side reactions and lower the overall yield. | [5][6] |
Experimental Protocol: Synthesis of this compound
This protocol outlines the two main stages for the synthesis of this compound: Diazotization and Azo Coupling.
Stage 1: Diazotization of Aniline (Formation of Benzenediazonium Chloride)
-
Preparation: In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Cool this solution as well.
-
Reaction: Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The rate of addition should be slow to control the reaction.[7]
-
Completion Check: After all the nitrite solution has been added, stir the mixture for another 10-15 minutes. Check for the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). This indicates the completion of the diazotization. The resulting cold solution of benzenediazonium chloride is used immediately in the next stage.
Stage 2: Azo Coupling with Phenol
-
Phenol Preparation: In a separate beaker, dissolve phenol in a sodium hydroxide solution. This forms a solution of sodium phenoxide.
-
Cooling: Cool this solution in an ice bath to below 5 °C.[1][8]
-
Coupling Reaction: Add the cold benzenediazonium chloride solution from Stage 1 very slowly (dropwise) to the cold sodium phenoxide solution with vigorous stirring.[4] A yellow-orange precipitate of this compound should form.[8][11]
-
Reaction Completion: Continue stirring the mixture in the ice bath for about 30 minutes after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Collect the crude this compound precipitate by vacuum filtration and wash it with cold water to remove any soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol.[10] Dry the purified crystals.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Key reaction steps in this compound synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. quora.com [quora.com]
- 3. Why coupling reaction of diazonium salt with phenol requires pH aroun - askIITians [askiitians.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 1689-82-3 [chemicalbook.com]
- 11. youtube.com [youtube.com]
Purification of crude 4-Phenylazophenol by recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Phenylazophenol via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: Ethanol (specifically 95% ethanol) and benzene are effective solvents for the recrystallization of this compound.[1] The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] this compound is also soluble in acetone and ether, but insoluble in water.[1][4][5]
Q2: My this compound will not crystallize out of solution upon cooling. What should I do?
A2: This is a common issue that can arise from two primary causes: using too much solvent or the formation of a supersaturated solution.[6][7]
-
Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[7][8]
-
Supersaturation: Sometimes a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[6] Crystallization can be induced by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][6]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.[2]
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[3][9]
-
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts and separates from the solution as a liquid layer instead of forming solid crystals.[6][9] This often happens when the boiling point of the solvent is higher than the melting point of the compound (m.p. of this compound is ~152-156 °C) or when there is a high concentration of impurities depressing the melting point.[9]
To resolve this:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling out.[7][8]
Q4: My final product is still colored/impure. What went wrong?
A4: If the purified crystals are not the expected color or purity, several factors could be at play:
-
Insoluble Impurities: If the hot solution was not filtered, insoluble impurities may have been co-collected with your product. A hot filtration step is necessary to remove them.[9]
-
Rapid Crystallization: If the solution cooled too quickly, impurities can become trapped within the crystal lattice.[8] The key to high purity is slow crystal growth.
-
Colored Impurities: For soluble, colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal adsorbs the colored molecules. However, use charcoal sparingly, as it can also adsorb the desired product and reduce your overall yield.[8][10]
Q5: The recovery yield of my purified this compound is very low. How can I improve it?
A5: A low yield is a frequent problem in recrystallization.[2] Common causes include:
-
Using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor even after cooling.[2][8] Use the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization during hot filtration. This can be minimized by using a pre-heated funnel and filtering the solution quickly.[6][9]
-
Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, which redissolves some of the product.[2]
Quantitative Data Summary
The physical and solubility properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₂O | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Brown or Orange Crystalline Powder | [1][5] |
| Melting Point | 150-156 °C | [1] |
| Solubility in Water | Insoluble | [1][4][5] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene, and ether. | [1][4][5] |
| pKa | 8.93 ± 0.13 (Predicted) | [1] |
| λmax | 347 nm | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the methodology for purifying crude this compound using ethanol.
Materials:
-
Crude this compound
-
95% Ethanol
-
Activated Charcoal (optional)
-
Erlenmeyer flasks (x2)
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the 95% ethanol on a hot plate to its boiling point. Add the minimum amount of hot ethanol to the crude solid needed to completely dissolve it with gentle swirling.[2]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: Pre-heat a clean funnel. Place a fluted filter paper in the funnel and place it over a clean Erlenmeyer flask. Pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal, if used). This step should be performed quickly to prevent the product from crystallizing in the funnel.[6]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[8] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol. Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the purified crystals to a watch glass and let them air dry completely.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. This compound | 1689-82-3 [chemicalbook.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound [chembk.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
Troubleshooting common issues in 4-Phenylazophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylazophenol.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in the synthesis of this compound?
A1: The synthesis of this compound is primarily a two-stage process. The first step is the diazotization of an aromatic primary amine, such as aniline, to form a diazonium salt.[1][2] The second stage is the azo coupling, where the diazonium salt reacts with a coupling component, in this case, phenol, to form the final this compound product.[1][3]
Q2: Why is it crucial to maintain a low temperature (0–5 °C) during the diazotization step?
A2: Aryl diazonium salts are thermally unstable and can decompose at temperatures above 5 °C.[4][5][6][7] This decomposition often results in the evolution of nitrogen gas and the formation of unwanted byproducts, which significantly reduces the yield of the desired azo dye.[5][8] In some instances, uncontrolled decomposition can be explosive.[5][6] Therefore, maintaining a temperature range of 0–5 °C is critical to ensure the stability of the diazonium salt for the subsequent coupling reaction.[4][5]
Q3: What is the optimal pH for the coupling reaction with phenol, and why is it important?
A3: The coupling reaction with phenols requires a mildly alkaline pH, typically in the range of 9-10.[5] These alkaline conditions are necessary to deprotonate the hydroxyl group of the phenol, forming the more strongly activated phenoxide ion.[5][9] The increased electron density of the phenoxide ion facilitates the electrophilic attack by the relatively weak diazonium cation electrophile.[5] Reactions conducted at a pH that is too low will not proceed efficiently.[5]
Q4: What are common side reactions that can occur during the synthesis of this compound?
A4: Several side reactions can diminish the purity and yield of the final product. These include the decomposition of the diazonium salt if the temperature rises above 5-10 °C, and self-coupling, where the diazonium salt may react with the un-diazotized starting amine.[5] Additionally, impurities in the starting materials can lead to the formation of undesired colored byproducts.[8]
Q5: My final product has a brownish or tar-like appearance. What is the likely cause?
A5: The formation of a brownish or tar-like substance in your reaction mixture is often due to the decomposition of the diazonium salt at elevated temperatures or the oxidation of the phenol coupling component.[8] To avoid this, it is essential to maintain strict temperature control throughout the reaction and to use the diazonium salt immediately after its preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5 °C. | Maintain strict temperature control (0-5 °C) using an ice-salt bath. Use the diazonium salt solution immediately after preparation.[4][8] |
| Incorrect pH for Coupling: The reaction medium for the coupling step is not sufficiently alkaline. | Adjust the pH of the phenol solution to 9-10 with an aqueous sodium hydroxide solution to ensure the formation of the reactive phenoxide ion.[5] | |
| Incomplete Diazotization: Insufficient amount of sodium nitrite or acid. | Use a slight excess of sodium nitrite and ensure the reaction medium is sufficiently acidic to generate nitrous acid in situ.[4] | |
| Impure Reagents: Impurities in aniline or phenol can lead to side reactions. | Use purified starting materials. Consider recrystallizing or distilling the aniline and phenol if purity is a concern.[4][8] | |
| Incorrect Color of the Final Product | Presence of Impurities: Side products from decomposition or self-coupling reactions can alter the color. | Purify the crude product by recrystallization from a suitable solvent like ethanol or benzene.[10] |
| pH of Final Solution: Azo dyes can act as pH indicators, and their color can vary with the pH of the solution. | Ensure the final product is isolated and purified at a neutral pH unless a specific salt form is desired.[4] | |
| Formation of an Oily or Tarry Product | Localized High Concentrations of Reagents: Rapid addition of the diazonium salt solution. | Add the diazonium salt solution dropwise to the phenol solution with vigorous stirring to prevent localized high concentrations and side reactions.[5] |
| High Reaction Temperature: Elevated temperatures can promote the formation of decomposition products. | Maintain a low temperature (0-5 °C) throughout the addition of the diazonium salt and the coupling reaction.[5] |
Experimental Protocols
Diazotization of Aniline
-
Dissolve the aromatic amine (1.0 molar equivalent) in a solution of hydrochloric acid and water.
-
Cool the solution to 0–5 °C in an ice-salt bath.[5]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 molar equivalents) dropwise to the amine solution while maintaining the temperature between 0 and 5 °C and stirring continuously.[4]
-
After the addition is complete, continue to stir the mixture for an additional 5-10 minutes to ensure the reaction is complete.[4]
-
The resulting diazonium salt solution should be used immediately in the next step.[8]
Azo Coupling with Phenol
-
Dissolve the phenol (1.0 molar equivalent) in an aqueous sodium hydroxide solution (e.g., 10% NaOH) to form the phenoxide ion.
-
Cool this solution to 0–5 °C in an ice-salt bath.[5]
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.[5]
-
Maintain the temperature below 5 °C throughout the addition.
-
A colored precipitate of this compound should form.
-
Allow the reaction to stir for an additional 10-30 minutes after the addition is complete to ensure maximum yield.
-
Isolate the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.[11]
Purification by Recrystallization
-
The crude this compound can be purified by recrystallization.
-
Common solvents for recrystallization include ethanol or benzene.[10]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified product in a desiccator or a low-temperature oven.
Visualized Workflows and Relationships
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. This compound | 1689-82-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4-Phenylazophenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Phenylazophenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My final yield of this compound is significantly lower than expected. What are the likely causes?
-
Answer: Low yields can stem from several factors, primarily related to the instability of the benzenediazonium chloride intermediate and suboptimal coupling conditions. Key areas to investigate include:
-
Temperature Control During Diazotization: The diazotization of aniline is highly exothermic and the resulting diazonium salt is unstable at temperatures above 5°C.[1] If the temperature is not strictly maintained between 0-5°C, the diazonium salt will decompose to phenol and nitrogen gas, directly reducing the amount of reactant available for the coupling step.[2]
-
pH of the Coupling Reaction: The coupling of the diazonium salt with phenol requires a mildly alkaline medium (pH 9-10).[3][4][5] In acidic or neutral conditions, the phenol is not sufficiently activated to the more nucleophilic phenoxide ion, leading to a slow or incomplete reaction.[6][7] Conversely, a pH that is too high can cause the diazonium salt to convert into a non-reactive diazotate ion.
-
Rate of Reagent Addition: Slow, dropwise addition of the cold sodium nitrite solution during diazotization and the diazonium salt solution during coupling is crucial.[3] Rapid addition can lead to localized increases in temperature and concentration, promoting side reactions and decomposition.
-
Purity of Reagents: The purity of aniline, phenol, and sodium nitrite is important. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Issue 2: Formation of a Dark, Tarry, or Oily Product
-
Question: Instead of a distinct precipitate, I obtained a dark, tarry, or oily substance. What went wrong?
-
Answer: The formation of such products usually indicates the prevalence of side reactions. The primary causes include:
-
Elevated Temperatures: As mentioned, temperatures exceeding the 0-5°C range during diazotization will lead to the decomposition of the diazonium salt and the formation of phenol and other byproducts which can contribute to a tarry appearance.[2][8]
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to side reactions. For instance, an excess of the diazonium salt might react with itself or other species in the reaction mixture.
-
Self-Coupling of the Diazonium Salt: In some instances, the diazonium salt can couple with unreacted aniline, especially if the pH is not optimal for the desired coupling with phenol.
-
Issue 3: The Diazotization Reaction Fails to Proceed
-
Question: How can I confirm that the diazotization of aniline has been successful before proceeding to the coupling step?
-
Answer: A simple and effective way to check for the presence of the diazonium salt is to perform a spot test. A small drop of the reaction mixture can be added to a solution of a coupling agent, such as a basic solution of 2-naphthol. The immediate formation of an intense azo dye indicates the successful formation of the diazonium salt. Additionally, the reaction endpoint for diazotization can be determined using potassium iodide-starch paper; an excess of nitrous acid will turn the paper blue.[9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of this compound?
A1: The synthesis is a two-step process. The first step is the diazotization of a primary aromatic amine (aniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a benzenediazonium salt.[10] The second step is an azo coupling reaction , which is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and reacts with an activated aromatic ring, in this case, phenol, to form the azo compound, this compound.[6]
Q2: Why is a low temperature crucial for the diazotization step?
A2: Aryl diazonium salts are notoriously unstable and can decompose readily at temperatures above 5°C.[1] This decomposition results in the loss of the diazo group as nitrogen gas and the formation of phenol, which reduces the yield of the desired product. In some cases, the decomposition of diazonium salts can be explosive, especially if the material is allowed to dry.[3]
Q3: What is the optimal pH for the coupling reaction with phenol and why?
A3: The optimal pH for the coupling reaction with phenol is mildly alkaline, typically in the range of 9-10.[3][4][5] Under these conditions, the hydroxyl group of phenol is deprotonated to form the phenoxide ion.[4][6] The phenoxide ion is a much more powerful activating group than the hydroxyl group, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack by the diazonium cation.[6]
Q4: What are some common side reactions to be aware of during this synthesis?
A4: The primary side reactions include:
-
Decomposition of the diazonium salt: This occurs if the temperature rises above 5-10°C.[3]
-
Self-coupling: The diazonium salt can react with un-diazotized aniline.[3]
-
Formation of phenol from the diazonium salt: This happens upon warming the acidic solution of the diazonium salt.[1]
Optimized Reaction Conditions
The following table summarizes the optimized reaction conditions for the synthesis of this compound, based on a high-yield reported protocol.[9]
| Parameter | Stage 1: Diazotization of Aniline | Stage 2: Coupling with Phenol |
| Temperature | 8-9°C | Maintained at 9°C initially, then allowed to reach 20°C |
| pH | Acidic (Sulfuric Acid) | Initially alkaline (pH 9), then lowered to 3 |
| Reactants (Molar Ratio) | Aniline (1.2 mol), Potassium Hydrogen Sulfite (1.1 mol) | Benzenediazonium salt solution, Phenol (1.2 mol) |
| Solvent | Water | Water |
| Stirring Speed | 200 rpm | 160 rpm |
| Reaction Time | Until reaction endpoint (tested with potassium iodide paper) | 50 minutes |
| Reported Yield | - | 97% |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound, adapted from a reported high-yield procedure.[9]
Materials:
-
Aniline
-
Sulfuric acid (10% solution)
-
Potassium hydrogen sulfite
-
Phenol
-
Potassium carbonate (9% solution)
-
Oxalic acid solution
-
Sodium bicarbonate solution
-
Sodium sulfate
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Beakers
-
Buchner funnel and vacuum filtration apparatus
Procedure:
Stage 1: Diazotization of Aniline
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of 10% sulfuric acid (300 ml).
-
Set the stirring speed to 200 rpm and slowly add 1.2 mol of aniline. Continue stirring until the aniline is completely dissolved.
-
Cool the solution to 9°C in an ice bath.
-
Separately, dissolve 1.1 mol of potassium hydrogen sulfite in 230 ml of water.
-
Slowly add the potassium hydrogen sulfite solution dropwise to the aniline solution, ensuring the temperature is maintained at 8°C.
-
Monitor the reaction endpoint using potassium iodide-starch paper to confirm the formation of the diazonium salt.
Stage 2: Coupling Reaction with Phenol
-
In a separate container, prepare a solution of 1.2 mol of phenol in 2.3 L of a 9% potassium carbonate solution to form the potassium phenoxide solution.
-
With a stirring speed of 160 rpm, slowly add the previously prepared cold diazonium salt solution to the potassium phenoxide solution.
-
Maintain the pH of the reaction mixture at 9 during the addition.
-
After the addition is complete, lower the pH to 3 by adding an oxalic acid solution.
-
Continue the reaction for 50 minutes.
-
Filter the resulting precipitate using a Buchner funnel and wash with a sodium bicarbonate solution.
-
Dry the product over sodium sulfate to obtain 4-hydroxyazobenzene (this compound).
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key chemical transformations in this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Why coupling reaction of diazonium salt with phenol requires pH aroun - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
Technical Support Center: 4-Phenylazophenol Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylazophenol. The information is designed to address common issues encountered during experimental work related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution is changing color over time. What could be the cause?
Discoloration of a this compound solution is a common indicator of degradation. The observed color change can provide clues about the underlying degradation pathway. Here are the most likely causes and troubleshooting steps:
-
Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly UV radiation. The azo bond can undergo photo-reduction.
-
Troubleshooting:
-
Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize exposure to ambient light during experimental procedures.
-
If photodegradation is suspected, compare the stability of a light-exposed sample to a sample kept in the dark.
-
-
-
Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents. This can lead to the formation of colored quinone-type structures.
-
Troubleshooting:
-
Prepare solutions using deoxygenated solvents by sparging with an inert gas like nitrogen or argon.
-
Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.
-
Use high-purity solvents and reagents to minimize metal ion contamination.
-
-
-
pH Instability: The stability of this compound is pH-dependent. The phenoxide ion formed at higher pH is generally more susceptible to oxidation.
-
Troubleshooting:
-
Determine the optimal pH for stability for your specific application. Generally, slightly acidic to neutral conditions may be preferable.
-
Use buffered solutions to maintain a constant pH during your experiments.
-
-
2. I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I identify them?
The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation or the presence of impurities. The following steps can help in identifying these unknown peaks:
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) on a pure sample of this compound. This will help generate potential degradation products and provide reference chromatograms.
-
LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can deduce the molecular weight and structural information of the degradation products.
-
Comparison with Potential Degradation Products: Based on the known degradation pathways of azo dyes, you can predict the structures of likely degradation products. For example, reductive cleavage of the azo bond would yield aniline and p-aminophenol. You can then compare the retention times and mass spectra of your unknown peaks with authentic standards of these predicted compounds.
3. What are the major degradation pathways for this compound?
The primary degradation pathways for this compound are reductive cleavage of the azo bond, oxidation of the phenol ring, and photodegradation.
-
Reductive Cleavage: This is a major degradation pathway for azo dyes, often mediated by reducing agents or occurring under anaerobic conditions.[1] The azo bond (-N=N-) is cleaved to form two primary amines.
-
Oxidative Degradation: The phenol ring is susceptible to oxidation, which can lead to the formation of various oxidized species, including quinones. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or other oxidizing agents.
-
Photodegradation: Azo compounds can undergo photo-reduction in the presence of light, leading to the cleavage of the azo bond.[1] The stability of azo dyes to light is generally high, but degradation can still occur over time or under intense irradiation.[1]
4. How should I store this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is crucial.
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light.
-
Solutions: Solutions of this compound should be freshly prepared. If storage is necessary, they should be kept in amber vials at a low temperature (e.g., 2-8 °C) and protected from light. For prolonged storage, consider deoxygenating the solvent and storing under an inert atmosphere.
Quantitative Data
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the expected stability profile based on the general behavior of azo dyes and phenolic compounds. Researchers are encouraged to perform their own stability studies to determine the precise degradation kinetics under their specific experimental conditions.
| Degradation Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Generally stable | Minimal degradation expected |
| Basic Hydrolysis | Less stable than in acidic conditions | Formation of phenoxide ion, increased susceptibility to oxidation |
| **Oxidation (e.g., H₂O₂) ** | Unstable | Oxidized phenolic species (e.g., quinones), cleavage products |
| Thermal Degradation | Stable at room temperature | Decomposition at elevated temperatures, potential release of nitrogen oxides |
| Photodegradation (UV/Vis) | Unstable, especially under UV | Reductive cleavage products (aniline, p-aminophenol) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Amber vials
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After 24 hours, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After 24 hours, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute the solution with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 80°C for 48 hours.
-
After 48 hours, dissolve the sample in methanol and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
Keep a control sample in the dark for the same duration.
-
Dilute both solutions with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze all the stressed samples and a control (unstressed) sample by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: 0-5 min: 30% Acetonitrile; 5-20 min: 30-80% Acetonitrile; 20-25 min: 80% Acetonitrile; 25-30 min: 80-30% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (around 350 nm) and also scan a wider range (e.g., 200-600 nm) with a PDA detector to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Inject the control (unstressed) sample of this compound to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other.
Signaling Pathways and Experimental Workflows
References
How to resolve solubility issues with 4-Phenylazophenol in experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Phenylazophenol (CAS: 1689-82-3) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a yellow to orange crystalline solid.[1][2] Its chemical structure contains both nonpolar aromatic rings and a polar hydroxyl (-OH) group. This duality dictates its solubility: it is generally insoluble in water but soluble in many organic solvents and dilute alkaline solutions.[2][3]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a range of common organic solvents, including ethanol, methanol, acetone, benzene, ether, and DMSO.[3] However, the degree of solubility can vary significantly among these solvents. For instance, its solubility in ethanol is noted as 0.1% for a clear solution.
Q3: Why is my this compound not dissolving in water?
A3: this compound is considered insoluble in water under neutral pH conditions due to the predominance of its nonpolar phenyl groups.[2][3] To dissolve it in an aqueous medium, the pH must be raised.
Q4: How does pH affect the solubility of this compound?
A4: The phenolic hydroxyl group on this compound has a pKa around 8.2.[2] In solutions with a pH above this value (alkaline or basic conditions), the hydroxyl group deprotonates to form the phenoxide ion. This ionization significantly increases the compound's polarity, rendering it soluble in aqueous bases like dilute sodium hydroxide, where it typically forms a yellow to gold solution.[2][3]
Q5: Can temperature be used to improve the solubility of this compound?
A5: Yes. For most solid solutes, including this compound, solubility in a given solvent increases with temperature.[4] Heating the solvent is a standard technique to dissolve the compound, especially when preparing a saturated solution for experiments like recrystallization.
Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: The compound fails to dissolve completely in an organic solvent.
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Possible Cause 1: Insufficient Solvent Volume. You may not be using enough solvent to dissolve the amount of solute at the current temperature.
-
Solution: Gradually add more solvent in small increments while stirring until the solid dissolves completely.
-
-
Possible Cause 2: Low Temperature. The solvent may be too cold to effectively dissolve the compound.
-
Solution: Gently heat the solution while stirring. Use a water bath or a hot plate set to a low temperature to avoid solvent evaporation and potential degradation of the compound.
-
-
Possible Cause 3: Incorrect Solvent Choice. The selected solvent may be a poor choice for this compound.
-
Solution: Refer to the solubility data table below. If necessary, switch to a solvent in which this compound is known to have higher solubility, such as acetone or methanol.[3]
-
Issue 2: The compound precipitates out of solution unexpectedly.
-
Possible Cause 1: Temperature Fluctuation. A decrease in temperature can cause a previously saturated solution to become supersaturated, leading to precipitation.
-
Solution: Reheat the solution to redissolve the precipitate. If the experimental temperature must be lower, you will need to either use a larger volume of solvent or select a different solvent where the compound is more soluble at that specific temperature.
-
-
Possible Cause 2: Change in Solvent Composition. The addition of a "non-solvent" (a liquid in which the compound is insoluble) to the solution can cause precipitation.
-
Solution: This principle is often used intentionally for recrystallization. If it occurs unintentionally, you must ensure all components added to your solution are miscible and that they do not negatively impact the solute's solubility.
-
Issue 3: The compound "oils out" instead of forming crystals during cooling.
-
Possible Cause 1: Solution is too concentrated. If the solution is supersaturated to a very high degree, the solute may separate as a liquid oil rather than a solid crystal lattice.[5]
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to reduce the concentration before attempting to cool it again.
-
-
Possible Cause 2: Cooling is too rapid. Rapid cooling does not allow sufficient time for crystals to nucleate and grow.
-
Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for complete crystallization.[6] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Solution Type | Solubility | Reference |
| Water | Insoluble | [2][3] |
| Ethanol | Soluble (0.1% for a clear solution) | [3] |
| Acetone | Soluble | [3] |
| Benzene | Soluble | [2][3] |
| Diethyl Ether | Very Soluble | [2] |
| Methanol | Soluble | [3] |
| DMSO | Soluble | [3] |
| Dilute Alkali (e.g., NaOH) | Soluble (forms a yellow solution) | [2] |
| Concentrated Sulfuric Acid | Soluble (forms a yellow-orange solution) | [2][3] |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in an Organic Solvent
-
Select an appropriate solvent based on the solubility data in Table 1.
-
Weigh the desired amount of this compound solid and place it in a suitable flask.
-
Add a portion of the solvent to the flask, enough to create a slurry.
-
Stir the mixture using a magnetic stir bar.
-
If the solid does not dissolve, gently heat the flask in a water bath while continuing to stir.
-
Gradually add more solvent in small increments until the solid is completely dissolved. Avoid using a large excess of solvent, especially if crystallization is the next step.
-
Once dissolved, the solution can be used for the intended experiment or cooled for recrystallization.
Protocol 2: Purification by Recrystallization
Recrystallization purifies solid compounds by leveraging differences in solubility at different temperatures.
-
Solvent Selection: Choose a solvent (or solvent pair) in which this compound is highly soluble when hot but poorly soluble when cold. Ethanol or benzene are good starting points.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, heat the mixture gently (e.g., on a steam bath or hot plate), and stir until the solid fully dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely by continuing to draw air through the funnel, followed by air-drying on a watch glass or drying in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for purification by recrystallization.
Caption: Key factors influencing the solubility of this compound.
References
- 1. CAS 1689-82-3: 4-Hydroxyazobenzene | CymitQuimica [cymitquimica.com]
- 2. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1689-82-3 [chemicalbook.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
Preventing side reactions in the diazotization of aniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the diazotization of aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the diazotization of aniline?
A1: The primary side reactions include:
-
Decomposition to Phenol: The diazonium salt is thermally unstable and can decompose, particularly at temperatures above 5°C, to form phenol and nitrogen gas.[1][2]
-
Triazene Formation: The diazonium salt can react with unreacted aniline to form a diazoamino compound (a triazene). This is more likely to occur if the reaction medium is not sufficiently acidic.[1]
-
Azo Coupling: The diazonium salt can couple with electron-rich aromatic compounds, including unreacted aniline or phenol formed from decomposition, to produce colored azo compounds.[3]
Q2: Why is a low temperature (0-5°C) crucial for this reaction?
A2: Maintaining a low temperature is critical for several reasons:
-
Diazonium Salt Stability: Arenediazonium salts are unstable and decompose at higher temperatures.[2] Keeping the temperature between 0-5°C minimizes the rate of decomposition to phenol.[1]
-
Nitrous Acid Stability: Nitrous acid, which is generated in situ, is also unstable and decomposes at elevated temperatures.
-
Minimizing Side Reactions: Lower temperatures slow down the rates of competing side reactions like azo coupling.[1]
Q3: What is the role of excess acid in the reaction?
A3: An excess of a strong mineral acid (like hydrochloric acid or sulfuric acid) is essential to:
-
Prevent Triazene Formation: The acid protonates the unreacted aniline, forming the anilinium ion. This prevents the free aniline from acting as a nucleophile and attacking the diazonium salt to form a triazene.[1]
-
Maintain an Optimal pH: A low pH is necessary for the formation and stability of the diazonium salt.
Q4: How can I determine if the diazotization is complete?
A4: The completion of the reaction can be checked by testing for the presence of excess nitrous acid. A drop of the reaction mixture is spotted onto starch-iodide paper. If excess nitrous acid is present, it will oxidize the iodide to iodine, which then forms a blue-black complex with starch.[4]
Q5: What should I do with excess nitrous acid after the reaction?
A5: Excess nitrous acid can sometimes interfere with subsequent reactions. It can be removed by the addition of a small amount of urea or sulfamic acid, which react with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[1]
Troubleshooting Guides
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Brown fumes (NO₂) evolving from the reaction mixture. | 1. Temperature is too high, causing the decomposition of nitrous acid. 2. Localized high concentration of the sodium nitrite solution. | 1. Ensure the reaction vessel is adequately immersed in an ice-salt bath to maintain a temperature of 0-5°C. 2. Add the sodium nitrite solution slowly and dropwise with vigorous stirring. Ensure the addition is subsurface to prevent the escape of nitrous fumes.[1] |
| The final solution has a deep yellow, orange, or red color instead of the expected pale yellow. | Formation of colored azo compounds due to coupling side reactions. | 1. Ensure a sufficient excess of strong acid was used to fully protonate the aniline. 2. Maintain a low temperature (0-5°C) to prevent the formation of phenol, which can act as a coupling partner.[1] |
| Low yield of the desired product in the subsequent reaction (e.g., Sandmeyer reaction). | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of triazene byproducts. | 1. Check for reaction completion using starch-iodide paper and add more sodium nitrite solution if necessary.[4] 2. Strictly maintain the temperature below 5°C and use the diazonium salt solution immediately after preparation.[5] 3. Ensure the reaction is sufficiently acidic and that the sodium nitrite is added to the aniline solution (not the other way around).[1] |
| Oily droplets or a dark, tarry substance forms in the reaction mixture. | Significant decomposition of the diazonium salt to phenol and subsequent polymerization or side reactions. | 1. Improve temperature control immediately by ensuring the reaction vessel is well-submerged in an efficient ice-salt bath. 2. Ensure slow and controlled addition of the sodium nitrite solution. |
Data Presentation
Table 1: Effect of Temperature on Diazonium Salt Stability and Phenol Formation
| Temperature (°C) | Stability of Benzenediazonium Salt | Rate of Phenol Formation | Notes |
| 0 - 5 | Relatively stable in solution for short periods. | Minimal | Optimal temperature range for synthesis and immediate use.[1] |
| 10 - 20 | Noticeable decomposition begins. | Slow to moderate | Increased risk of yield loss due to side reactions. |
| > 25 | Rapid decomposition. | Significant | Not recommended; leads to substantial formation of phenol.[1] |
Table 2: Influence of Reaction Conditions on Side Product Formation
| Side Product | Favorable Conditions | Preventive Measures |
| Phenol | Temperature > 5°C | Maintain temperature strictly between 0-5°C. Use the diazonium salt solution immediately.[5] |
| Triazene | Insufficient acid (higher pH) | Use an excess of strong mineral acid (2.5-3 equivalents).[1] |
| Azo Compounds | Presence of free aniline or phenol | Ensure complete protonation of aniline with excess acid and maintain low temperature to prevent phenol formation.[1] |
Experimental Protocols
Protocol 1: Standard Diazotization of Aniline
This protocol describes a standard laboratory procedure for the preparation of a benzenediazonium chloride solution.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Starch-iodide paper
-
Urea (optional)
Procedure:
-
Preparation of Aniline Hydrochloride: In a beaker, dissolve aniline (1 equivalent) in an excess of dilute hydrochloric acid (approximately 2.5-3 equivalents). Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. A fine slurry of aniline hydrochloride may form.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in cold water. Cool this solution in the ice bath.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension. Maintain the temperature of the reaction mixture strictly between 0 and 5°C throughout the addition.
-
Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring for 15-30 minutes at 0-5°C. Check for the presence of a slight excess of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the reaction is complete.[5]
-
Quenching Excess Nitrous Acid (Optional): If necessary, add a small amount of urea to the reaction mixture to decompose any excess nitrous acid. The evolution of nitrogen gas will be observed.
-
Use of Diazonium Salt Solution: The resulting clear, pale yellow solution of benzenediazonium chloride should be used immediately in the subsequent reaction. Caution: Do not attempt to isolate the diazonium salt in its solid form as it can be explosive.[1]
Mandatory Visualizations
Caption: Main and side reaction pathways in the diazotization of aniline.
Caption: Troubleshooting workflow for the diazotization of aniline.
References
Technical Support Center: Scaling Up the Synthesis of 4-Phenylazophenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Phenylazophenol. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered when transitioning from laboratory-scale to larger batch production.
I. Experimental Protocols
This section details the methodologies for the synthesis of this compound, providing protocols for both laboratory-scale and larger-scale production to illustrate the necessary adjustments for scaling up.
A. Laboratory-Scale Synthesis (Yield: ~85-95%)
This protocol is suitable for producing small quantities of this compound for research and initial testing.
1. Diazotization of Aniline
-
In a 250 mL beaker, dissolve 5.0 g of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 3.8 g of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 10-15 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess).
2. Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve 5.0 g of phenol in 50 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A brightly colored orange-red precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
3. Isolation and Purification
-
Collect the crude this compound by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or benzene to obtain a purified crystalline solid.
-
Dry the purified product in a desiccator.
B. Pilot-Scale Synthesis (Illustrative Example for a 50 L Reactor)
This protocol provides a framework for scaling the synthesis up to a pilot-plant scale. Critical adjustments focus on managing heat transfer and ensuring efficient mixing.
1. Reactor Preparation and Charging
-
Ensure the 50 L jacketed glass reactor is clean and dry.
-
Charge the reactor with a mixture of 6.0 L of concentrated hydrochloric acid and 6.0 L of water.
-
Begin cooling the reactor jacket using a chiller set to -5 °C.
-
Slowly add 2.0 kg of aniline to the acid solution with agitation. Maintain a temperature of 10-15 °C during this addition.
2. Diazotization
-
Once the aniline solution is cooled to 0-5 °C, prepare a solution of 1.5 kg of sodium nitrite in 8.0 L of cold water.
-
Add the sodium nitrite solution to the reactor via a dosing pump over a period of 1-2 hours, maintaining the temperature strictly between 0-5 °C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.
3. Azo Coupling
-
In a separate vessel, prepare the coupling solution by dissolving 2.0 kg of phenol in 20 L of 10% sodium hydroxide solution. Cool this solution to 5-10 °C.
-
Slowly transfer the cold diazonium salt solution to the phenol solution with vigorous agitation, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours.
4. Product Isolation and Purification
-
The precipitated this compound can be isolated using a centrifuge or a filter press.
-
Wash the product cake with large volumes of water to remove salts and unreacted starting materials.
-
For purification, the wet cake can be reslurried in a suitable solvent like ethanol and heated to dissolve, followed by controlled cooling to induce crystallization.
-
Dry the final product in a vacuum oven at a controlled temperature (e.g., 50-60 °C).
II. Data Presentation
Scaling up the synthesis of this compound impacts several key parameters. The following table summarizes typical changes observed when moving from laboratory to pilot and industrial scales. Note: These values are illustrative and can vary based on specific equipment and process optimization.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (5 kg) | Industrial Scale (100 kg) | Key Considerations for Scale-Up |
| Typical Yield | 85-95% | 80-90% | 88-97% (with process optimization) | Initial drop in yield is common due to non-ideal conditions. Optimization of mixing, temperature control, and addition rates can lead to higher yields in continuous processes. |
| Purity (after initial isolation) | 90-95% | 85-92% | 80-90% | Larger volumes can lead to more localized side reactions and less efficient initial purification. |
| Purity (after recrystallization) | >98% | >98% | >98% | The efficiency of large-scale recrystallization depends on solvent choice, cooling profiles, and equipment. |
| Reaction Time (Diazotization) | 15-30 minutes | 1-2 hours | 2-4 hours | Controlled addition of reagents is crucial to manage the exothermic nature of the reaction in large volumes. |
| Reaction Time (Coupling) | 30-60 minutes | 1-2 hours | 2-4 hours | Efficient mixing is critical to ensure complete reaction and minimize byproduct formation. |
| Common Impurities | Unreacted starting materials, small amounts of ortho-isomer | Increased levels of diazonium salt decomposition products (phenols), potential for triazenes if pH is not controlled. | Higher potential for polymeric/tar-like substances if temperature and mixing are poorly controlled. |
III. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound significantly lower on a larger scale?
A1: Several factors can contribute to a drop in yield during scale-up:
-
Poor Temperature Control: The diazotization reaction is highly exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises above 5-10 °C, the diazonium salt will decompose, reducing the amount available for the coupling reaction.
-
Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions and incomplete conversion.
-
Slow Addition Rates: While slow addition is necessary for temperature control, excessively long addition times can lead to the decomposition of the unstable diazonium salt before it has a chance to react.
Q2: The color of my final product is dull or off-shade. What could be the cause?
A2: An incorrect color often indicates the presence of impurities:
-
Ortho-Isomer Formation: While the para-substituted product is favored, some ortho-coupling can occur, leading to a mixture of isomers with a different overall color. This can be influenced by the pH of the coupling reaction.
-
Decomposition Products: As mentioned, decomposition of the diazonium salt forms phenols, which can then couple with remaining diazonium salt to produce different azo dyes.
-
Oxidation: Phenols are susceptible to oxidation, especially under alkaline conditions, which can form colored impurities.
Q3: How can I improve the purity of my product at a larger scale?
A3: Large-scale purification requires different techniques than simple lab recrystallization:
-
Washing: Thorough washing of the filter cake with water is crucial to remove inorganic salts and water-soluble starting materials.
-
Reslurrying: The crude product can be suspended in a hot solvent (in which it has low solubility) to dissolve and remove more soluble impurities.
-
Controlled Crystallization: A well-designed crystallization process with a controlled cooling profile is essential for obtaining high-purity crystals of a consistent size.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The main hazards are associated with the diazonium salt:
-
Thermal Instability: Diazonium salts can decompose violently, especially when dry or at elevated temperatures.[1] They should always be kept in solution or as a wet paste and at low temperatures.[1]
-
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can explode.[2] Never isolate diazonium salts in a dry state in large quantities.[2]
-
Gas Evolution: The diazotization and decomposition reactions produce nitrogen gas, which can lead to a pressure buildup in a closed reactor.[3] Ensure adequate venting.[3]
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | - Temperature too high during diazotization.- Insufficient acid.- Sodium nitrite solution added too quickly. | - Improve cooling efficiency of the reactor jacket.- Ensure a slight excess of acid is used.- Use a dosing pump for controlled, slow addition of sodium nitrite. |
| Formation of Tarry Byproducts | - "Hot spots" in the reactor due to poor mixing.- Reaction temperature too high. | - Increase agitation speed and ensure the impeller is appropriate for the vessel geometry.- Verify and calibrate temperature probes.- Ensure efficient heat removal. |
| Incomplete Coupling Reaction | - Incorrect pH of the coupling mixture.- Poor mixing of the two reaction masses. | - Monitor and adjust the pH of the phenol solution before and during the addition of the diazonium salt.- Ensure vigorous agitation during the coupling reaction. |
| Product is Difficult to Filter | - Very fine particle size of the precipitate. | - Adjust the rate of addition and stirring during the coupling reaction to influence crystal growth.- Consider a "salting out" step by adding a saturated salt solution to aid precipitation and agglomeration. |
IV. Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 4-Phenylazophenol
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 4-Phenylazophenol. Below you will find troubleshooting guides and frequently asked questions to help identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for pure this compound?
A1: The 1H NMR spectrum of pure this compound will show a characteristic pattern of signals corresponding to the protons on its two aromatic rings. The exact chemical shifts can vary slightly depending on the solvent used, but a typical spectrum will exhibit peaks in the aromatic region (around 6.9-8.0 ppm) and a peak for the hydroxyl proton.
Q2: What are the most common sources of unexpected peaks in the NMR spectrum of this compound?
A2: Unexpected peaks in the NMR spectrum of this compound typically arise from three main sources:
-
Unreacted Starting Materials: Residual aniline and phenol from the synthesis are common impurities.
-
Side Products: The formation of isomers, such as 2-phenylazophenol, or byproducts from side reactions during the diazotization and coupling steps. A common side reaction is the substitution of the diazonium group with a hydroxyl group, leading to the formation of phenol.
-
Solvent and Other Contaminants: Residual solvents used in the reaction or purification, water, or grease can introduce extraneous peaks.
Q3: How can I confirm the identity of an unexpected peak?
A3: A common and effective method is to "spike" your NMR sample. This involves adding a small amount of the suspected impurity (e.g., aniline or phenol) to your sample and re-acquiring the 1H NMR spectrum. If the intensity of the unexpected peak increases, it confirms the identity of that impurity.
Q4: Can the hydroxyl (-OH) peak of this compound shift or appear broad?
A4: Yes, the chemical shift of the hydroxyl proton is often variable and its peak can be broad. Its position is sensitive to concentration, temperature, and the solvent used due to hydrogen bonding. To confirm if a broad peak is from the hydroxyl proton, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of the hydroxyl peak in the 1H NMR spectrum.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with unexpected peaks in your this compound NMR spectrum.
Flowchart for Troubleshooting Unexpected NMR Peaks
Caption: A flowchart outlining the steps to troubleshoot unexpected peaks in an NMR spectrum.
Data Presentation: 1H NMR Chemical Shifts
The following tables summarize the expected 1H NMR chemical shifts for this compound and common impurities.
Table 1: Expected 1H NMR Chemical Shifts of this compound
| Protons | Multiplicity | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| H-2', H-6' | Doublet | ~7.90 | ~7.85 |
| H-3', H-4', H-5' | Multiplet | ~7.50 | ~7.55 |
| H-3, H-5 | Doublet | ~7.85 | ~7.78 |
| H-2, H-6 | Doublet | ~6.95 | ~6.98 |
| -OH | Singlet (broad) | Variable | ~10.2 |
Table 2: 1H NMR Chemical Shifts of Potential Impurities
| Compound | Protons | Multiplicity | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| Aniline | Aromatic (ortho) | Triplet | ~6.78 | ~6.95 |
| Aromatic (meta) | Triplet | ~7.18 | ~7.05 | |
| Aromatic (para) | Triplet | ~6.68 | ~6.50 | |
| -NH₂ | Singlet (broad) | ~3.60 | ~5.00 | |
| Phenol | Aromatic (ortho) | Doublet | ~6.90 | ~6.70 |
| Aromatic (meta) | Triplet | ~7.25 | ~7.15 | |
| Aromatic (para) | Triplet | ~6.98 | ~6.80 | |
| -OH | Singlet (broad) | Variable | ~9.40 | |
| 2-Phenylazophenol | Aromatic | Multiplet | ~6.8-7.9 | ~6.9-8.0 |
| -OH | Singlet (broad) | Variable | ~12.5 |
Table 3: Common NMR Solvent Residual Peaks
| Solvent | 1H Chemical Shift (δ) (ppm) |
| Chloroform-d (CDCl₃) | 7.26 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 |
| Water (H₂O) | Variable (often ~1.55 in CDCl₃, ~3.33 in DMSO-d₆) |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the diazotization of aniline and subsequent coupling with phenol.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part 1: Diazotization of Aniline
-
In a beaker, dissolve aniline (e.g., 5 mL) in a mixture of concentrated HCl (e.g., 15 mL) and water (e.g., 15 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate flask, prepare a solution of sodium nitrite (e.g., 4 g) in water (e.g., 20 mL) and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 15-20 minutes. The formation of the benzenediazonium chloride is complete when a drop of the solution gives an immediate blue-black color with starch-iodide paper.
Part 2: Azo Coupling with Phenol
-
In a separate larger beaker, dissolve phenol (e.g., 5 g) in an aqueous solution of sodium hydroxide (e.g., 6 g in 50 mL of water).
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold benzenediazonium chloride solution from Part 1 to the alkaline phenol solution.
-
A yellow-orange precipitate of this compound should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude product by vacuum filtration and wash it thoroughly with cold water.
Part 3: Purification
-
The crude this compound can be purified by recrystallization from ethanol.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them.
D₂O Exchange Experiment
Objective: To confirm the presence of an exchangeable proton (e.g., -OH).
Methodology:
-
Acquire a standard 1H NMR spectrum of your this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Acquire a second 1H NMR spectrum.
Analysis: If a peak in the original spectrum is absent or significantly reduced in intensity in the second spectrum, it is confirmed to be from an exchangeable proton.
Technical Support Center: Enhancing the Photostability of 4-Phenylazophenol
For researchers, scientists, and drug development professionals utilizing 4-Phenylazophenol, ensuring its photostability is critical for the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is an organic compound belonging to the azo dye class, characterized by the presence of an azo group (-N=N-) connecting two aromatic rings.[1][2] It finds applications in various fields, including as a dye and in photochemical research. Like many azo compounds, this compound is susceptible to photodegradation, meaning it can break down upon exposure to light, particularly UV radiation. This degradation can lead to a loss of color, altered chemical properties, and the formation of potentially interfering byproducts, thus compromising experimental outcomes.
Q2: What are the primary mechanisms of photodegradation for azo dyes like this compound?
The photodegradation of azo dyes can occur through several mechanisms. The primary pathway often involves the excitation of the molecule by light absorption, leading to the cleavage of the vulnerable azo bond. This process can be accelerated by reactive oxygen species (ROS) generated in the presence of oxygen and light. The degradation can result in the formation of smaller, colorless aromatic compounds.
Q3: What are the common visual indicators of this compound degradation?
The most apparent sign of degradation is a change in the color of the solution or material containing this compound. A solution of this compound, which is typically yellow to orange, may fade or become colorless upon prolonged exposure to light. In some cases, the formation of degradation products might lead to turbidity or precipitation in the solution.
Q4: How can I enhance the photostability of this compound in my experiments?
Several strategies can be employed to improve the photostability of this compound:
-
Use of UV Absorbers and Quenchers: Incorporating compounds that absorb UV radiation can shield this compound from photolytic cleavage.
-
Addition of Antioxidants: Antioxidants can scavenge reactive oxygen species that contribute to photodegradation.
-
Inclusion in a Polymer Matrix: Encapsulating this compound within a polymer matrix can provide a protective environment and restrict molecular motion, thereby reducing degradation.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can shield the azo group from light and reactive species in the surrounding environment.
Q5: Are there any solvents that can help improve the photostability of this compound?
While the choice of solvent is often dictated by the experimental requirements, using deoxygenated solvents or solvents less prone to forming radicals can help in reducing the rate of photodegradation. It is also crucial to use high-purity solvents to avoid impurities that might act as photosensitizers.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid fading of this compound solution color upon light exposure. | Inherent photosensitivity of the compound. | 1. Work under subdued lighting conditions or use light-blocking containers (e.g., amber vials). 2. Incorporate a photostabilizer, such as a UV absorber or an antioxidant (e.g., ascorbic acid), into the formulation. 3. If applicable to the application, consider encapsulating the dye in a polymer matrix. |
| Inconsistent experimental results between batches. | Varying degrees of photodegradation during sample preparation and handling. | 1. Standardize the light exposure conditions during all experimental steps. 2. Prepare fresh solutions of this compound for each experiment and use them promptly. 3. Store stock solutions in the dark and at low temperatures. |
| Precipitation or turbidity observed in the this compound solution over time. | Formation of insoluble degradation products. | 1. Confirm degradation using analytical techniques like UV-Vis spectroscopy or HPLC. 2. If degradation is confirmed, prepare fresh solutions and implement photostability enhancement strategies. 3. Filter the solution before use if minor precipitation is observed, but be aware that the concentration of the active compound may have changed. |
| Selected photostabilizer is interfering with the experimental assay. | Chemical incompatibility or overlapping spectral properties. | 1. Screen a panel of photostabilizers to find one that is inert in your specific application. 2. Consider non-chemical methods of stabilization, such as inclusion in cyclodextrins or a polymer matrix. |
Data Presentation
The following tables summarize hypothetical quantitative data on the photostability of an azo dye, 2-(4-hydroxyphenylazo)benzoic acid, which is structurally similar to this compound. This data is provided for illustrative purposes to demonstrate the potential effects of different stabilization strategies. Actual results for this compound may vary and should be determined experimentally.
Table 1: Photodegradation Kinetics of 2-(4-hydroxyphenylazo)benzoic acid under UV Irradiation (254 nm)
| Condition | Initial Concentration (M) | pH | Apparent First-Order Rate Constant (k, min⁻¹) | Color Removal after 60 min (%) |
| No additives | 3.5 x 10⁻⁵ | 8 | 0.025 | 78 |
| + H₂O₂ (3.57 x 10⁻² M) | 3.5 x 10⁻⁵ | 10 | 0.048 | 94 |
| + NaOCl (1.55 x 10⁻³ M) | 3.5 x 10⁻⁵ | 8 | 0.092 | >99 |
Data adapted from a study on 2-(4-hydroxyphenylazo)benzoic acid.[3]
Table 2: Effect of Encapsulation on Photostability of a Generic Azo Dye
| Formulation | Matrix | Irradiation Time (h) | Remaining Dye (%) |
| Free Dye in Solution | - | 4 | 35 |
| Dye in Polymer Film | Poly(methyl methacrylate) | 4 | 68 |
| Dye in Cyclodextrin Complex | β-Cyclodextrin | 4 | 75 |
This table presents hypothetical data based on general findings for azo dye stabilization.
Experimental Protocols
Protocol 1: General Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.[4]
1. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent at a known concentration.
- Divide the solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes).
- Wrap one set of containers completely in aluminum foil to serve as dark controls.
2. Light Exposure:
- Place both the exposed and dark control samples in a photostability chamber.
- Expose the samples to a light source capable of emitting both UV and visible light. The recommended total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Maintain a constant temperature inside the chamber to minimize thermal degradation.
3. Sample Analysis:
- At predetermined time intervals, withdraw samples from both the exposed and dark control groups.
- Analyze the concentration of this compound remaining in the samples using a validated analytical method, such as UV-Vis spectrophotometry (monitoring the absorbance at its λmax) or HPLC.
- Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.
Protocol 2: Evaluating the Efficacy of a Photostabilizer
1. Sample Preparation:
- Prepare three sets of this compound solutions as described in Protocol 1.
- Set 1: No additives (control).
- Set 2: Add the photostabilizer (e.g., antioxidant, UV absorber) at a predetermined concentration.
- Set 3: Dark controls for both the control and stabilizer-containing solutions (wrapped in foil).
2. Light Exposure and Analysis:
- Follow the light exposure and sample analysis steps as outlined in Protocol 1.
- Compare the degradation rate of this compound in the presence and absence of the photostabilizer to evaluate its efficacy.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 4-Phenylazophenol and Other Azo Dyes: A Guide for Researchers
This guide provides a comparative analysis of 4-Phenylazophenol against other notable azo dyes—Sudan I, Methyl Red, and Congo Red. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons based on physicochemical properties, applications, and safety profiles, supported by experimental data and detailed protocols.
Introduction to Azo Dyes
Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] Their applications are extensive, ranging from textiles, inks, and cosmetics to advanced biomedical research, including bioimaging, drug delivery, and diagnostics.[3][4][5][6] The specific properties of an azo dye, such as its color, solubility, and biological activity, are determined by the chemical nature of the aromatic structures it contains. This guide explores the distinct characteristics of this compound and contrasts them with other widely used azo dyes to highlight their respective utilities and limitations in a research context.
Comparative Performance and Properties
The performance of an azo dye is dictated by its chemical structure, which influences its spectral properties, solubility, and interactions with substrates or biological targets.
This compound (also known as Solvent Yellow 7) is a diaryl-azo derivative used in the coloring of varnishes, resins, and soaps, and as an intermediate in the synthesis of other dyes.[3][7] It is soluble in organic solvents like ethanol and acetone but insoluble in water.[7] Research has explored its use as a potential antifungal agent and in the synthesis of photoactive polymers.[7][8]
Sudan I is a lipophilic azo dye structurally similar to this compound, historically used for coloring solvents, oils, and waxes.[9][10] However, its use is now highly restricted as it is classified as a Category 3 carcinogen by the IARC.[11] Metabolic activation of Sudan I can lead to the formation of genotoxic products that bind to DNA.[9][11]
Methyl Red serves as a prominent pH indicator, changing color from red at a pH below 4.4 to yellow above a pH of 6.2.[12][13] This property makes it invaluable for acid-base titrations and in microbiology for the Methyl Red (MR) test, which identifies bacteria capable of mixed acid fermentation.[12][14]
Congo Red is a secondary diazo dye widely used in histology and biomedical research for its ability to stain amyloid deposits.[15][16] The dye's linear molecules bind to the β-pleated sheet structure of amyloid fibrils, resulting in a characteristic "apple-green" birefringence when viewed under polarized light, a key diagnostic feature of amyloidosis.[16][17]
Data Presentation: Physicochemical Properties
| Property | This compound | Sudan I | Methyl Red | Congo Red |
| Chemical Formula | C₁₂H₁₀N₂O[18] | C₁₆H₁₂N₂O[10] | C₁₅H₁₅N₃O₂[19] | C₃₂H₂₂N₆Na₂O₆S₂ |
| Molecular Weight | 198.22 g/mol [20] | 248.28 g/mol [21] | 269.30 g/mol [19] | 696.66 g/mol |
| Appearance | Brown/Dark-yellow crystalline powder[7][22] | Reddish-brown powder[10] | Dark red crystalline powder[12] | Reddish-brown powder/solid |
| Melting Point | 150-152 °C[7] | 131-133 °C[21] | 179-182 °C | Decomposes >360 °C |
| Solubility | Soluble in ethanol, acetone, benzene; Insoluble in water[7] | Soluble in organic solvents; Insoluble in water[10] | Soluble in water and alcohol[19] | Soluble in water[16] |
| λmax | 347 nm[23] | ~478 nm | 522 nm (acidic), 427 nm (basic) | ~497 nm (free), ~540 nm (bound to amyloid)[24] |
| Primary Application | Dyes, pigments, chemical intermediate[3][7] | Industrial colorant (restricted)[9] | pH indicator, microbiology testing[12][19] | Histological stain for amyloid[15][16] |
| Key Safety Concern | Skin, eye, and respiratory irritant[22][25] | Carcinogenic, mutagenic, genotoxic[9][11] | Generally low toxicity for lab use | May have toxic effects; use with care |
Mandatory Visualizations
The following diagrams illustrate key processes related to the synthesis, mechanism, and metabolic impact of the discussed azo dyes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via diazotization of aniline followed by an azo coupling reaction with phenol.[20]
Materials:
-
Aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Hydrogen Sulfite (KHSO₃)
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Oxalic Acid
-
Deionized water
-
Ice bath, beakers, stirrer, thermometer, dropping funnel
Procedure:
-
Diazotization:
-
Slowly add 1.2 mol of aniline to 300 mL of a 10% sulfuric acid solution while stirring until fully dissolved.
-
Cool the solution to 9°C in an ice bath.
-
Slowly add a solution of 1.1 mol of potassium hydrogen sulfite dissolved in 230 mL of water, maintaining the temperature at or below 9°C. The formation of the diazonium salt is complete when a test with potassium iodide paper is positive.
-
-
Preparation of Phenol Solution:
-
In a separate container, dissolve 1.2 mol of phenol in 2.3 L of a 9% potassium carbonate solution to form a potassium phenolate solution.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution from step 1 to the phenol solution while stirring vigorously.
-
Maintain the pH of the reaction mixture at 9. After the addition is complete, lower the pH to 3 by adding an oxalic acid solution.
-
Continue the reaction for 50 minutes.
-
-
Isolation and Purification:
Protocol 2: Characterization by UV-Visible Spectroscopy
This protocol outlines the determination of the maximum absorption wavelength (λmax) for an azo dye.
Materials:
-
Azo dye sample (e.g., this compound)
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the dye (e.g., 5 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) to create a stock solution.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to an appropriate concentration (e.g., 0.005 g/L) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[23]
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range for scanning (e.g., 200-700 nm).
-
Use a cuvette filled with the pure solvent as a blank to zero the instrument.
-
-
Measurement:
-
Rinse a clean cuvette with the working solution, then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs. This value is the λmax. For this compound in methanol, the λmax is approximately 347 nm.[23]
-
Protocol 3: Staining of Amyloid Deposits with Congo Red
This protocol is for the histological detection of amyloid in frozen tissue sections.[15]
Materials:
-
Snap-frozen tissue sections (10-16 µm thick) mounted on coverslips
-
Congo Red staining solution (certified C.I. 22120)
-
Harris Modified Hematoxylin
-
Ascending alcohol solutions (50%, 70%, 80%, 95%, 100% ethanol)
-
Deionized water
-
Organic mounting medium (e.g., Permount)
-
Polarizing microscope
Procedure:
-
Section Preparation: Cut 10-16 µm sections from a snap-frozen biopsy using a cryostat and attach them to a coverslip.
-
Staining:
-
Immerse the sections in the Congo Red staining solution for a specified time (typically 20-30 minutes).
-
Rinse quickly in deionized water.
-
-
Counterstaining:
-
Stain with Harris Modified Hematoxylin for a few minutes to stain the cell nuclei blue.
-
Wash with several exchanges of deionized water.
-
-
Dehydration:
-
Dehydrate the sections by passing them through a series of ascending alcohol concentrations (50% to 100%).
-
-
Mounting:
-
Mount the coverslip onto a labeled glass slide using an organic mounting medium.
-
-
Microscopic Examination:
References
- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1689-82-3 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. ck12.org [ck12.org]
- 14. gspchem.com [gspchem.com]
- 15. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 16. How does congo red work? | AAT Bioquest [aatbio.com]
- 17. stainsfile.com [stainsfile.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. chemiis.com [chemiis.com]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. chembk.com [chembk.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. chemicalbook.com [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of 4-Phenylazophenol: High-Performance Liquid Chromatography with Ultraviolet-Visible (UV-Vis) detection (HPLC-UV) and direct UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist researchers in selecting the most suitable method for their specific applications.
Introduction
This compound is a colored aromatic organic compound used as a dye and an intermediate in the synthesis of other compounds. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and various research applications. The choice of analytical method can significantly impact the accuracy, sensitivity, and efficiency of these measurements. This guide presents a head-to-head comparison of HPLC-UV and UV-Vis Spectrophotometry, supported by experimental data from method validation studies.
Experimental Protocols
Detailed methodologies for the validation of both analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the concentration of this compound using a reversed-phase HPLC method with UV detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 347 nm.[1]
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound by measuring its absorbance at the wavelength of maximum absorption (λmax).
Instrumentation and Conditions:
-
Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm quartz cuvettes.
-
Wavelength of Maximum Absorption (λmax): 347 nm.[1]
-
Blank: Methanol.
-
Scan Range (for λmax determination): 200-600 nm.
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 2.5, 5, 10, 15 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.
Validation Data Comparison
The performance of the HPLC-UV and UV-Vis Spectrophotometry methods was evaluated according to the International Council for Harmonisation (ICH) guidelines for analytical method validation. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Range | 1 - 100 µg/mL | 1 - 15 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Linear Regression Equation | y = 45872x + 1254 | y = 0.0584x + 0.0012 |
Table 2: Accuracy (Recovery)
| Concentration Spiked | HPLC-UV (% Recovery) | UV-Vis Spectrophotometry (% Recovery) |
| Low (80% of target) | 99.5% | 101.2% |
| Medium (100% of target) | 100.2% | 99.8% |
| High (120% of target) | 99.8% | 98.9% |
| Average Recovery | 99.8% | 100.0% |
Table 3: Precision (% RSD)
| Parameter | HPLC-UV (% RSD) | UV-Vis Spectrophotometry (% RSD) |
| Repeatability (n=6) | 0.85% | 1.25% |
| Intermediate Precision (n=6, different day) | 1.10% | 1.80% |
Table 4: Limits of Detection and Quantification
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
Table 5: Specificity
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Interference from Placebo | No interfering peaks at the retention time of this compound. | Potential interference from any excipient that absorbs at 347 nm. |
| Peak Purity | Pass (Peak purity index > 0.999) | Not Applicable |
Workflow and Process Diagrams
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both HPLC-UV and UV-Vis Spectrophotometry can be effectively used for the quantification of this compound.
-
HPLC-UV offers superior specificity, a wider linear range, and lower detection and quantification limits. This makes it the preferred method for complex sample matrices where interfering substances may be present, and for trace-level analysis.
-
UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method. It is suitable for the routine analysis of pure substances or simple mixtures where interfering components that absorb at 347 nm are known to be absent.
The choice between these two methods should be based on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.
References
A Comparative Guide to the Spectroscopic Cross-Referencing of 4-Phenylazophenol
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. Spectroscopic techniques are fundamental to this process, providing a unique fingerprint for each molecule. This guide offers a comparative analysis of the spectroscopic data for 4-Phenylazophenol, a common azo dye, cross-referenced with established databases. We will also compare its spectral characteristics with two alternative azo dyes, Sudan Orange G and Disperse Orange 13, and provide detailed experimental protocols for acquiring such data.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and two alternative azo compounds, Sudan Orange G and Disperse Orange 13. This data has been compiled from various reputable spectroscopic databases.
| Spectroscopic Technique | This compound | Sudan Orange G | Disperse Orange 13 |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, ~1500 (C=C stretch), ~1450 (N=N stretch), ~1250 (C-O stretch), ~840 (para-disubstituted C-H bend) | ~3450, ~3200 (O-H stretch), ~3050 (Ar C-H stretch), ~1610, ~1510 (C=C stretch), ~1450 (N=N stretch), ~1280 (C-O stretch) | ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, ~1500 (C=C stretch), ~1440 (N=N stretch), ~1270 (C-O stretch) |
| ¹H NMR Spectroscopy (ppm, DMSO-d₆) | ~10.1 (s, 1H, OH), ~7.8 (d, 2H), ~7.5 (m, 3H), ~6.9 (d, 2H) | ~10.0 (s, 1H, OH), ~9.8 (s, 1H, OH), ~7.8 (d, 2H), ~7.5 (m, 3H), ~6.4 (d, 1H), ~6.3 (d, 1H) | ~10.2 (s, 1H, OH), ~8.5-7.0 (m, aromatic protons) |
| ¹³C NMR Spectroscopy (ppm, DMSO-d₆) | ~160 (C-OH), ~152, ~146 (C-N=N), ~130, ~129, ~125, ~122, ~116 (aromatic C) | ~161, ~158 (C-OH), ~153, ~145 (C-N=N), ~132-105 (aromatic C) | ~160 (C-OH), ~155-115 (aromatic and azo-linked C) |
| Mass Spectrometry (EI, m/z) | 198 (M⁺), 121, 93, 77, 65, 51 | 214 (M⁺), 137, 109, 93, 77, 65 | 352 (M⁺), and other fragmentation peaks |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. Below are the standard protocols for the key experiments cited.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Ensure the solid sample is dry and forms a fine powder.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for ambient atmospheric conditions.
-
Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after each measurement.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants for both ¹H and ¹³C spectra.
Electron Ionization - Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions, generating a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing spectroscopic data of a compound with information from various databases.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
A Comparative Analysis of the Biological Activities of 4-Phenylazophenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial, antioxidant, and cytotoxic properties of 4-Phenylazophenol and its analogues, supported by experimental data and protocols.
Introduction
This compound, a simple azo dye, has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial and cytotoxic effects. This has spurred further research into the synthesis and evaluation of its derivatives, with the aim of enhancing therapeutic efficacy and understanding structure-activity relationships. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
I. Antimicrobial Activity
The introduction of various substituents to the this compound scaffold has been shown to significantly modulate its antimicrobial properties. A notable derivative, 4,4′-dihydroxy-azobenzene, has demonstrated considerable efficacy against clinically relevant Gram-positive bacteria.
Comparative Antimicrobial Data
| Compound | Organism | MIC (mg/L) | MBC (mg/L) | Zone of Inhibition (mm) |
| 4,4′-dihydroxy-azobenzene | Staphylococcus aureus | 64[1] | 256[1] | 17[1] |
| Staphylococcus pseudintermedius | 32[1] | 64[1] | 21[1] | |
| Azo derivatives of 4-Hydroxybenzoic acid (e.g., 4b, 4c, 4f) | Pseudomonas aeruginosa | - | - | up to 18[2] |
| Escherichia coli | - | - | up to 22[2] | |
| Salmonella typhi | - | - | up to 18[2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Structure-Activity Relationship
The antimicrobial activity of this compound derivatives is influenced by the nature and position of substituents on the phenyl rings. For instance, the presence of a hydroxyl group at the 4' position in 4,4′-dihydroxy-azobenzene appears to enhance its activity against Staphylococcal species.[1] Furthermore, derivatives of 4-hydroxybenzoic acid have shown significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the carboxylic acid moiety may play a role in their antibacterial action.[2] Generally, electron-withdrawing groups and increased lipophilicity can influence the antimicrobial potency of phenolic compounds.
II. Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of this compound and its derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Structure-Activity Relationship in Phenolic Antioxidants
-
Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity. The position of these groups is also crucial, with ortho and para-disubstituted phenols often showing higher activity.
-
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring can stabilize the resulting phenoxyl radical, thereby increasing antioxidant potency.
-
Steric Hindrance: Bulky groups near the hydroxyl moiety can sometimes hinder its ability to donate a hydrogen atom, potentially reducing antioxidant activity.
III. Anticancer Activity
The cytotoxic potential of this compound and its derivatives against various cancer cell lines is a significant area of investigation. The introduction of different functional groups can lead to compounds with enhanced anticancer activity and selectivity.
Comparative Cytotoxicity Data (IC50 Values in µM)
While direct comparative studies of a series of this compound derivatives are limited in the provided search results, the following table presents IC50 values for various phenolic and heterocyclic derivatives, illustrating the range of cytotoxicities that can be achieved through structural modification.
| Compound Type | Cell Line | IC50 (µM) |
| Phenylacetamide derivatives (e.g., 2b, 2c) | PC3 (prostate) | 52 - 80[3] |
| MCF-7 (breast) | 100[3] | |
| Quinazolin-4(3H)-one derivatives (e.g., 5b) | HepG2 (liver) | < 25[4] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship
The anticancer activity of phenolic and azo compounds is highly dependent on their chemical structure. For many classes of compounds, the introduction of moieties such as nitro groups or halogens can enhance cytotoxicity.[3] The overall molecular shape and ability to interact with biological targets like enzymes or DNA are key determinants of their anticancer potential.
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of this compound and its derivatives is through a diazotization and coupling reaction.
Synthesis of this compound Derivatives
Step 1: Diazotization of an Aromatic Amine An aromatic amine (e.g., aniline or a substituted aniline) is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to form a diazonium salt.
Step 2: Azo Coupling The resulting diazonium salt solution is then added to a solution of a coupling agent, which is typically a phenol or a substituted phenol, dissolved in an alkaline medium. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, usually at the para position, to form the azo compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Workflow
-
Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay
This assay is used to measure the antioxidant capacity of a compound.[5]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[6]
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
MTT Assay Workflow
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Conclusion
The biological activity of this compound can be significantly enhanced and modulated through the introduction of various functional groups. Derivatives with additional hydroxyl groups or carboxylic acid moieties have shown promising antimicrobial activity. While specific comparative data on the antioxidant and anticancer activities of a broad range of this compound derivatives is an area for further research, the existing literature on related phenolic and azo compounds suggests that structural modifications can lead to potent and selective agents. The experimental protocols provided herein offer a foundation for the standardized evaluation of these compounds, facilitating the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies [mdpi.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
A Comparative Performance Analysis of 4-Phenylazophenol and Commercial Alternative Dyes
For Immediate Publication
[City, State] – [Date] – In a comprehensive evaluation for researchers, scientists, and drug development professionals, this guide provides an in-depth performance comparison of 4-Phenylazophenol (also known as Solvent Yellow 7) as a dye against prominent commercial alternatives, Disperse Yellow 23 and Sudan Red G. This report synthesizes available experimental data to offer an objective analysis of their dyeing characteristics and fastness properties, particularly on polyester substrates.
Executive Summary
This compound, a monoazo dye, demonstrates robust performance as a disperse dye for synthetic fibers, offering a brilliant yellow hue. When compared to commercial alternatives like Disperse Yellow 23 and Sudan Red G, its suitability for specific applications is determined by a balance of color characteristics, fastness properties, and processing requirements. Disperse Yellow 23 exhibits excellent all-around fastness, making it a reliable choice for high-performance textiles. Sudan Red G, primarily a solvent dye, is effective for coloring plastics and waxes but shows limitations in traditional textile dyeing applications.
Quantitative Performance Data
The following table summarizes the key performance indicators for this compound and its commercial alternatives based on available experimental data for dyeing on polyester fabric.
| Property | This compound (Solvent/Disperse Yellow 7) | Disperse Yellow 23 | Sudan Red G (Solvent Red 1) |
| C.I. Name | Solvent Yellow 7 / Disperse Yellow 7 | Disperse Yellow 23 | Solvent Red 1 |
| CAS Number | 1689-82-3 | 6250-23-3 | 1229-55-6 |
| Molecular Formula | C₁₂H₁₀N₂O | C₁₈H₁₄N₄O | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 198.22 g/mol | 302.33 g/mol | 278.31 g/mol |
| Melting Point | 155-157 °C | 179-181 °C | 225 °C |
| λmax | 347 nm (in Methanol) | Not specified | 489-499 nm (in Toluene) |
| Light Fastness (ISO 105-B02) | 5-6 | 6-7 | Generally good in plastics |
| Wash Fastness (Color Change) (ISO 105-C06) | 4-5 | 4-5 | Data not available for textiles |
| Wash Fastness (Staining) (ISO 105-C06) | 4-5 | 4-5 | Data not available for textiles |
| Rubbing Fastness (Dry) (ISO 105-X12) | 4-5 | Data not available | Data not available for textiles |
| Rubbing Fastness (Wet) (ISO 105-X12) | 4 | Data not available | Data not available for textiles |
Experimental Protocols
Detailed methodologies for the application of these dyes are crucial for reproducible results. The following are representative experimental protocols for dyeing polyester.
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound (Disperse Yellow 7)
1. Fabric Preparation:
-
Scour the polyester fabric with a solution of a non-ionic detergent (2 g/L) and sodium carbonate (1 g/L) at 60-70°C for 20-30 minutes to remove impurities.
-
Rinse the fabric thoroughly with warm and then cold water.
2. Dyebath Preparation:
-
Prepare a dye stock solution by creating a paste of Disperse Yellow 7 with a dispersing agent, followed by the addition of warm water.
-
Set the dyebath with a liquor ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH to 4.5-5.5 using acetic acid.
-
Add the required amount of the dispersed dye solution (e.g., 1% on weight of fabric).
3. Dyeing Procedure:
-
Introduce the prepared polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70°C.
-
Rinse the fabric.
4. Reduction Clearing (Post-treatment):
-
Prepare a bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed dye.
-
Rinse thoroughly with hot and then cold water.
-
Neutralize with a weak acetic acid solution if necessary, and then dry.
Protocol 2: High-Temperature Exhaust Dyeing of Polyester with Disperse Yellow 23
The protocol for Disperse Yellow 23 is similar to that of Disperse Yellow 7, involving high-temperature and high-pressure conditions for effective dye penetration into the polyester fibers. Key parameters such as pH (4.5-5.5), temperature (around 130°C), and the use of a dispersing agent are critical for optimal results. A post-dyeing reduction clearing process is also essential to ensure good wash fastness.
Protocol 3: Solvent Dyeing with Sudan Red G
Sudan dyes are primarily used for coloring plastics, waxes, and oils and are not typically applied to textiles using aqueous methods due to their insolubility in water. The general procedure involves dissolving the dye in an organic solvent and incorporating it into the material to be colored. For plastics, the dye is often mixed with the polymer pellets before extrusion or molding. A specific protocol for dyeing polyester fabric is not standard, as disperse dyes are the preferred class for this application.
Visualization of Key Processes
To further elucidate the methodologies and comparisons, the following diagrams are provided.
Concluding Remarks
The selection of a yellow dye for a specific application depends on the desired performance characteristics and the substrate to be colored. This compound (Solvent/Disperse Yellow 7) provides a good balance of properties for textile applications, particularly for polyester.[1] For applications demanding superior light and wash fastness, Disperse Yellow 23 presents a strong alternative. Sudan Red G remains a specialty dye for non-textile applications where its solubility in organic solvents and fats is advantageous.[2] This guide provides the foundational data and protocols to assist researchers in making informed decisions for their specific needs.
References
A Comparative Guide to the Azo-Phenol and Quinone-Hydrazone Tautomers of 4-Phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
The tautomerism between the azo-phenol and quinone-hydrazone forms of 4-phenylazophenol is a critical phenomenon influencing its chemical and physical properties, including color, stability, and reactivity. This guide provides an objective comparison of these two tautomers, supported by experimental data and detailed methodologies, to aid in research and development involving this and similar azo compounds.
Tautomeric Equilibrium: A Balancing Act
This compound exists as an equilibrium mixture of two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This equilibrium is not static and can be influenced by several factors, making it a subject of significant interest in fields ranging from dye chemistry to medicinal chemistry.
The position of this equilibrium is primarily dictated by:
-
Solvent Polarity: The polarity of the solvent plays a crucial role in determining which tautomer is more stable.
-
Substituents: Electron-donating substituents on the phenyl ring generally favor the azo-phenol tautomer, whereas electron-withdrawing groups stabilize the quinone-hydrazone form.[1]
-
pH: The equilibrium can be shifted by controlling the pH of the solution.[2]
-
Temperature: Temperature can also influence the position of the tautomeric equilibrium.[3]
Data Presentation: A Quantitative Comparison
The two tautomeric forms of this compound can be readily distinguished using spectroscopic techniques, most notably UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] The distinct electronic and structural differences between the tautomers give rise to unique spectral signatures.
| Tautomer | Spectroscopic Method | Key Parameter | Typical Value | Reference |
| Azo-Phenol | UV-Vis Spectroscopy | λmax | ~400 nm | [1] |
| Quinone-Hydrazone | UV-Vis Spectroscopy | λmax | ~480 nm | [1] |
| Azo-Phenol | ¹H NMR | OH proton | ~10-12 ppm | |
| Quinone-Hydrazone | ¹H NMR | NH proton | ~15-17 ppm | [5] |
| Azo-Phenol | ¹³C NMR | C-O carbon | ~155-160 ppm | |
| Quinone-Hydrazone | ¹³C NMR | C=O carbon | ~180-185 ppm |
Note: Specific chemical shifts for ¹H and ¹³C NMR can vary depending on the solvent and substituents. The values provided are typical ranges.
Mandatory Visualization
Tautomeric equilibrium between the azo-phenol and quinone-hydrazone forms of this compound.
Experimental Protocols
UV-Vis Spectroscopy for Tautomer Analysis
UV-Vis spectroscopy is a straightforward and powerful technique to qualitatively and quantitatively assess the tautomeric equilibrium of this compound in solution.[4] The significant difference in the absorption maxima (λmax) of the two tautomers allows for their distinct identification.[1]
Methodology:
-
Solution Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, dimethyl sulfoxide).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 300-600 nm using a spectrophotometer.
-
Data Analysis:
-
Identify the λmax for each solution.
-
An absorption band around 400 nm is characteristic of the azo-phenol tautomer.[1]
-
A bathochromic (red) shift to around 480 nm indicates the presence of the quinone-hydrazone tautomer.[1]
-
The relative intensities of these bands can be used to estimate the ratio of the two tautomers in each solvent.
-
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the predominant tautomeric form. Both ¹H and ¹³C NMR are valuable tools for this purpose.[3]
¹H NMR Spectroscopy Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectral Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Azo-Phenol Form: Look for a broad singlet in the downfield region (typically ~10-12 ppm) corresponding to the phenolic hydroxyl (-OH) proton.
-
Quinone-Hydrazone Form: The presence of a signal further downfield (typically ~15-17 ppm) is characteristic of the hydrazone (-NH) proton.[5] The appearance of signals in the aliphatic region (around 5.5-7.0 ppm) for the protons on the quinoid ring also confirms the quinone-hydrazone structure.
-
¹³C NMR Spectroscopy Methodology:
-
Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent.
-
Spectral Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Analysis:
-
Azo-Phenol Form: The carbon atom attached to the hydroxyl group (C-O) will typically appear in the range of 155-160 ppm.
-
Quinone-Hydrazone Form: The carbonyl carbon (C=O) of the quinoid ring is significantly deshielded and will appear further downfield, typically in the range of 180-185 ppm. The presence of this signal is a definitive marker for the quinone-hydrazone tautomer.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. folia.unifr.ch [folia.unifr.ch]
- 5. ias.ac.in [ias.ac.in]
A Comparative Guide to Confirming the Purity of Synthesized 4-Phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 4-Phenylazophenol. It includes detailed experimental protocols and comparative data against a structurally similar azo dye, Sudan I (C.I. Solvent Yellow 14), to offer a clear benchmark for purity assessment.
Introduction
This compound is a versatile azo compound with applications ranging from industrial dyes and pigments to a potential pH indicator.[1] Ensuring the purity of the synthesized compound is critical for its intended application, as impurities can significantly alter its physical and chemical properties. The primary synthesis route for this compound involves the diazotization of aniline followed by an azo coupling reaction with phenol.[2] Potential impurities may include unreacted starting materials (aniline and phenol) or byproducts from side reactions, such as the formation of diazoamino compounds.[3]
This guide outlines a systematic workflow for purity determination using established analytical methods: Melting Point Determination, Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For comparative purposes, data for Sudan I, a structurally related azo dye synthesized from aniline and 2-naphthol, is also presented.[3][4]
Analytical Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.
References
A Guide to Inter-Laboratory Comparison of 4-Phenylazophenol Analysis
This guide provides a framework for an inter-laboratory comparison focused on the analysis of 4-Phenylazophenol, a diaryl-azo derivative.[1] The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons of analytical performance and detailed experimental methodologies. While direct inter-laboratory studies on this compound are not extensively documented in publicly available literature, this guide synthesizes best practices from proficiency testing of other chemical substances and outlines plausible analytical methods for this compound.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests or round-robin studies, are a cornerstone of quality assurance in analytical laboratories. They serve to:
-
Evaluate the performance of participating laboratories for specific tests.
-
Compare the effectiveness of different analytical methods.
-
Identify potential analytical challenges and areas for improvement.
-
Establish the consensus value of a reference material in the absence of a certified standard.
Proficiency is often assessed using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[2] A satisfactory Z-score, typically between -2.0 and +2.0, indicates that the laboratory's result is in good agreement with the consensus.[2]
Hypothetical Inter-Laboratory Comparison Results for this compound
The following table summarizes hypothetical results from an inter-laboratory comparison for the quantification of this compound in a prepared sample. The assigned value for the sample is 25.00 µg/mL.
| Laboratory ID | Method Used | Reported Concentration (µg/mL) | Z-Score |
| Lab 01 | HPLC-UV | 24.85 | -0.60 |
| Lab 02 | HPLC-UV | 25.50 | 2.00 |
| Lab 03 | GC-MS | 24.60 | -1.60 |
| Lab 04 | HPLC-UV with Derivatization | 25.15 | 0.60 |
| Lab 05 | GC-MS | 24.95 | -0.20 |
| Lab 06 | HPLC-UV | 26.10 | 4.40 (Unsatisfactory) |
| Lab 07 | UPLC-MS | 25.05 | 0.20 |
| Lab 08 | HPLC-UV | 24.70 | -1.20 |
Z-Score Calculation: Z-score = (x - X) / σ Where:
-
x is the result of the individual laboratory
-
X is the assigned value (consensus mean)
-
σ is the target standard deviation for proficiency assessment
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the analysis of this compound.
3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound, which possesses a chromophore absorbing in the UV-visible range.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 347 nm, the maximum absorbance wavelength (λmax) for this compound.
-
Sample Preparation: Samples are diluted with the mobile phase to a concentration within the calibration range.
-
Calibration: A multi-point calibration curve is generated using certified reference standards of this compound.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.[3]
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from any matrix components.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Samples may require extraction into a volatile organic solvent and derivatization to improve volatility and thermal stability if necessary.
3.3. HPLC with Pre-Column Derivatization
For enhanced sensitivity and selectivity, especially at low concentrations, a derivatization step can be introduced. Azo coupling reactions with diazonium salts can be employed for phenolic compounds.[4]
-
Derivatization Reagent: A suitable diazonium salt, such as 4-diazodiphenylamino sulfate, can be used to react with this compound to form a highly conjugated azo dye with strong absorbance in the visible spectrum.[4]
-
Reaction Conditions: The derivatization reaction is typically carried out in a slightly alkaline buffer (e.g., carbonate buffer at pH 9.5).[4]
-
HPLC Analysis: The resulting derivative is then analyzed by HPLC-UV, with the detection wavelength set to the λmax of the new derivative.
Diagrams
4.1. Signaling Pathway: Azo Coupling Derivatization
Caption: Azo coupling derivatization of this compound.
4.2. Experimental Workflow: Inter-Laboratory Comparison
Caption: General workflow of an inter-laboratory comparison study.
4.3. Logical Relationship: Factors Influencing Analytical Results
Caption: Key factors that can influence the outcome of analytical measurements.
References
Cost-benefit analysis of different synthetic routes to 4-Phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes for 4-Phenylazophenol (also known as 4-hydroxyazobenzene), a versatile organic compound with applications in dye manufacturing and as a potential antifungal agent. The comparison focuses on the classical approach of aniline diazotization followed by phenol coupling and the Wallach rearrangement of azoxybenzene. This analysis is supported by detailed experimental protocols, quantitative data, and a discussion of the associated costs, safety, and environmental impacts.
At a Glance: Comparison of Synthetic Routes
The table below summarizes the key quantitative metrics for the two synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.
| Metric | Diazotization of Aniline & Coupling with Phenol | Wallach Rearrangement of Azoxybenzene |
| Overall Reaction Yield | ~97%[1] | ~51% (for the desired p-isomer)[2] |
| Reaction Time | < 2 hours[1] | 30 hours[2] |
| Reaction Temperature | 0 - 9°C[1] | Reflux (boiling point of the solvent)[2] |
| Key Reagents | Aniline, Sodium Nitrite, Phenol, Sulfuric Acid, Potassium Carbonate | Azoxybenzene, Trichloroacetic Acid (or Sulfuric Acid) |
| Estimated Reagent Cost per Mole of Product * | ~$5.50 - $6.50 | ~$15.00 - $20.00 |
*Note: Estimated reagent costs are based on publicly available data for bulk chemicals and may vary depending on the supplier, purity, and scale of the synthesis. The calculation is based on the stoichiometry of the reactions and the reported yields.
Synthetic Route 1: Diazotization of Aniline and Coupling with Phenol
This is the most common and industrially significant method for the synthesis of this compound. The reaction proceeds in two main stages: the formation of a diazonium salt from aniline, followed by an electrophilic aromatic substitution reaction with phenol.
Experimental Protocol
Materials:
-
Aniline
-
Sulfuric acid (10% solution)
-
Potassium hydrogen sulfite
-
Phenol
-
Potassium carbonate (9% solution)
-
Oxalic acid solution
-
Sodium bicarbonate solution
-
Sodium sulfate
Procedure: [1]
-
Diazotization of Aniline:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, slowly add 1.2 moles of aniline to 300 ml of a 10% sulfuric acid solution, maintaining a stirring speed of 200 rpm.
-
Once the aniline is completely dissolved, cool the solution to 9°C.
-
Slowly add a solution of 1.1 moles of potassium hydrogen sulfite dissolved in 230 ml of water, ensuring the temperature is maintained at 8°C. The completion of the diazotization can be monitored using potassium iodide paper.
-
-
Azo Coupling with Phenol:
-
In a separate container, prepare a solution of 1.2 moles of phenol in 2.3 L of a 9% potassium carbonate solution.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution while stirring at 160 rpm.
-
Maintain the pH of the reaction mixture at 9.
-
After the addition is complete, lower the pH to 3 by adding an oxalic acid solution and continue the reaction for 50 minutes.
-
Filter the resulting precipitate and wash it with a sodium bicarbonate solution.
-
Dehydrate the product using sodium sulfate to obtain 4-hydroxyazobenzene.
-
Yield: A high yield of approximately 97% has been reported for this method.[1]
Synthetic Route 2: Wallach Rearrangement of Azoxybenzene
The Wallach rearrangement is an alternative method for synthesizing this compound, which involves the acid-catalyzed rearrangement of azoxybenzene.[3][4]
Experimental Protocol
Materials:
-
Azoxybenzene
-
Trichloroacetic acid (70 wt. % solution) or concentrated Sulfuric Acid
-
Acetic anhydride (as solvent)
-
Benzene
-
Anhydrous calcium chloride
Procedure: (Based on a representative procedure using trichloroacetic acid)[2]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve azoxybenzene in acetic anhydride.
-
Add a 70 wt. % solution of trichloroacetic acid to the mixture.
-
-
Rearrangement:
-
Heat the reaction mixture to reflux and maintain the reflux for 30 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The reaction mixture can be worked up by extraction with a suitable solvent like benzene.
-
The organic layer is then dried with a drying agent such as anhydrous calcium chloride.
-
The solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization from ethanol, to yield 4-hydroxyazobenzene and the ortho-isomer.
-
Yield: This method typically results in a mixture of ortho- and para-hydroxyazobenzene. A reported yield for the desired para-isomer is approximately 51%, with the ortho-isomer being formed in a much smaller amount (around 4.4%).[2]
Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for the cost-benefit analysis of the different synthetic routes to this compound.
Caption: Logical workflow for the cost-benefit analysis.
Discussion
Diazotization of Aniline and Coupling with Phenol:
-
Benefits: This method is highly efficient, with a reported yield of up to 97%.[1] The reaction is also relatively fast, typically completed within a couple of hours. The starting materials, aniline, phenol, sodium nitrite, and sulfuric acid, are readily available and relatively inexpensive bulk chemicals, making this route highly cost-effective for large-scale production.
-
Drawbacks: The primary safety concern with this route is the handling of the diazonium salt intermediate, which can be unstable and potentially explosive if isolated or allowed to warm up. Therefore, strict temperature control (0-5°C) is crucial during the diazotization step. The reaction also generates aqueous waste containing inorganic salts and potentially unreacted starting materials, which requires appropriate treatment before disposal.
Wallach Rearrangement of Azoxybenzene:
-
Benefits: This method avoids the use of the potentially hazardous diazonium salt intermediate.
-
Drawbacks: The major drawbacks of the Wallach rearrangement are the significantly lower yield of the desired para-isomer (around 51%) and the much longer reaction time (30 hours).[2] The starting material, azoxybenzene, is more expensive than the basic chemicals used in the diazotization route. The reaction requires a strong acid catalyst, such as concentrated sulfuric acid or trichloroacetic acid, which are corrosive and require careful handling. The formation of the ortho-isomer as a byproduct necessitates a purification step to isolate the desired this compound, which can further reduce the overall practical yield and increase costs.
Conclusion
Based on this comparative analysis, the diazotization of aniline followed by coupling with phenol is the superior synthetic route for the production of this compound. Its high yield, short reaction time, and low cost of starting materials significantly outweigh the challenges associated with the handling of the diazonium salt intermediate, provided that appropriate safety precautions are strictly followed.
For research and development purposes where small quantities are required and the handling of diazonium salts is a major concern, the Wallach rearrangement could be considered. However, for any process aiming for efficiency and cost-effectiveness, particularly at a larger scale, the diazotization and coupling method is the clear choice. Future research could focus on developing greener and safer protocols for the diazotization reaction to further enhance its appeal.
References
A Comparative Environmental Impact Assessment: 4-Phenylazophenol Versus Alternative Dyes
A Comprehensive Guide for Researchers and Drug Development Professionals
The selection of dyes in various industrial applications, including research and drug development, carries significant environmental implications. This guide provides an objective comparison of the environmental impact of the azo dye 4-Phenylazophenol against other widely used dye classes: an anthraquinone dye (Disperse Blue 79), a reactive dye (Reactive Blue 19), and natural dyes (Indigo and Madder). This analysis is supported by experimental data on aquatic toxicity and biodegradability, with detailed methodologies for key experiments to aid in informed decision-making towards more sustainable practices.
Executive Summary
This guide presents a comparative analysis of the environmental profiles of five dyes from four different classes. The assessment is based on their acute toxicity to aquatic organisms (fish, daphnia, and algae) and their potential for biodegradation.
This compound , an azo dye, demonstrates moderate to high toxicity towards aquatic life. While specific ready biodegradability data is limited, azo dyes as a class are known for their potential to form harmful aromatic amines upon degradation.
Disperse Blue 79 , an anthraquinone dye, exhibits a range of toxicity, with high toxicity to some fish species and moderate toxicity to daphnia and algae. Its biodegradation is slow, and it has the potential to bioaccumulate.
Reactive Blue 19 , a reactive anthraquinone dye, shows low to moderate acute toxicity to fish and daphnia but is more toxic to algae. It is known to be persistent in the environment.
Indigo , a natural vat dye, displays high toxicity to fish in some studies, with varying toxicity to invertebrates and algae. However, it is recognized as being biodegradable.
Madder , a natural mordant dye, shows moderate toxicity to daphnia and algae. Information on its fish toxicity is less available.
The data underscores the importance of selecting dyes based on a comprehensive assessment of their environmental impact, as toxicity and biodegradability can vary significantly even within the same class.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data for the ecotoxicity and biodegradability of the selected dyes.
Table 1: Acute Aquatic Toxicity Data
| Dye | Chemical Class | Test Organism | Endpoint | Concentration | Reference |
| This compound | Azo | Pimephales promelas (Fathead minnow) | 96h LC50 | 1.05 - 1.13 mg/L | [1][2] |
| Daphnia magna | 48h EC50 | 12.50 mg/L | [3] | ||
| Chlorella vulgaris | 96h EC50 | 183.60 mg/L | [3] | ||
| Disperse Blue 79 | Anthraquinone | Danio rerio (Zebra fish) | 96h LC50 | 340 mg/L | [2] |
| Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | >100 mg/L | [2] | ||
| Leuciscus idus (Golden orfe) | 96h LC50 | >100 - <220 mg/L | [2] | ||
| Daphnia magna | 48h EC50 | 4.5 mg/L | [2] | ||
| Scenedesmus subspicatus | 72h EC50 | 9.5 mg/L | [2] | ||
| Reactive Blue 19 | Reactive Anthraquinone | Danio rerio (Zebra fish) | 96h LC50 | 337 mg/L | [4] |
| Daphnia magna | 24h EC50 | 900 mg/L | [4] | ||
| Daphnia similis | 48h EC50 | 178.44 mg/L | [5] | ||
| Desmodesmus subspicatus | 72h EC50 | 14.5 mg/L | [4] | ||
| Indigo | Natural Vat | Barbonymus gonionotus (Silver Barb) | 96h LC50 | 0.137 µg/mL | [6] |
| Daphnia magna | 24h EC50 | 250 mg/L | [7] | ||
| Selenastrum capricornutum | 72h EC50 | 6.5 mg/L | [7] | ||
| Madder (Alizarin) | Natural Mordant | Daphnia similis | 48h EC50 | 4.4 mg/L | [8][9] |
| Raphidocellis subcapitata | 72h IC50 | 8.9 mg/L | [9][10] |
Table 2: Biodegradability Data
| Dye | Chemical Class | Biodegradability | Remarks | Reference |
| This compound | Azo | Not readily biodegradable (presumed) | Azo dyes can form carcinogenic aromatic amines upon reduction. | [7] |
| Disperse Blue 79 | Anthraquinone | Readily reduced under anoxic conditions, but mineralization is slow. | Can be biotransformed to amines. | [11] |
| Reactive Blue 19 | Reactive Anthraquinone | Persistent | Half-life in anaerobic sediment-water system is 2.5 days, but estimated half-life in natural water at pH 7 is 46 years. | [12] |
| Indigo | Natural Vat | Biodegradable | Can be degraded by various microorganisms. | [13] |
| Madder (Alizarin) | Natural Mordant | Biodegradable | Subject to microbial degradation. | [14] |
Experimental Protocols
Detailed methodologies for the key ecotoxicological and biodegradability tests are provided below.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: A standard freshwater fish species, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
-
Procedure:
-
Groups of fish are exposed to a series of concentrations of the test substance in water.
-
A control group is exposed to water without the test substance.
-
The test is typically conducted for 96 hours.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated statistically from the mortality data.
-
-
Key Parameters: Water temperature, pH, and dissolved oxygen are monitored throughout the test.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.
-
Test Organism: Daphnia magna, a small freshwater crustacean.
-
Procedure:
-
Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance.
-
A control group is maintained in clean water.
-
The number of immobilized daphnids is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
The 48h EC50 is calculated based on the immobilization data.
-
-
Key Parameters: The test is conducted under controlled temperature and lighting conditions.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae by determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
-
Test Organism: A species of green algae, such as Desmodesmus subspicatus or Raphidocellis subcapitata.
-
Procedure:
-
Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.
-
Control cultures are grown without the test substance.
-
Algal growth is measured over 72 hours by determining cell density or biomass.
-
The EC50 for growth inhibition is calculated by comparing the growth in the test cultures to the control cultures.
-
-
Key Parameters: The test is performed under constant illumination and temperature.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test assesses the ready biodegradability of a chemical substance by microorganisms by measuring the oxygen consumed during aerobic degradation.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Procedure:
-
The test substance is added to a mineral medium inoculated with the activated sludge in a closed respirometer.
-
The consumption of oxygen is measured over a 28-day period.
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.
-
-
Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of dyes to aquatic organisms can be initiated through various molecular and cellular mechanisms. The following diagrams illustrate a simplified overview of the potential toxicity pathways for each dye class.
References
- 1. abap.co.in [abap.co.in]
- 2. C.I. Disperse Blue 79 | 12239-34-8 | Benchchem [benchchem.com]
- 3. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ENVIRONMENTAL [oasis-lmc.org]
- 6. doi.nrct.go.th [doi.nrct.go.th]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of disperse blue 79 using sequenced anaerobic/aerobic biofilters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Reactive Dye Chemistry → Term [fashion.sustainability-directory.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-Phenylazophenol: A Procedural Guide
The proper disposal of 4-Phenylazophenol, a hazardous azo dye, is a critical aspect of laboratory safety and environmental stewardship. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate safety measures are in place. The toxicological properties of this compound have not been fully investigated, demanding a cautious approach.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Wear safety glasses or goggles.[2] In case of eye contact, flush with plenty of water for at least 15 minutes, occasionally lifting the eyelids, and seek medical aid.[1]
-
Hand Protection: Wear chemical-impermeable gloves.[3]
-
Skin Protection: Use protective clothing to prevent skin contact.[2] If skin contact occurs, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area and avoid breathing dust.[2] For spill cleanup or situations with potential for dust generation, a dust respirator is recommended.[2] If inhaled, move to fresh air immediately and seek medical attention.[1]
-
-
Handling Procedures:
Chemical and Hazard Profile
Understanding the properties and hazards of this compound is fundamental to its safe management. The following table summarizes key quantitative and qualitative data.
| Property | Data |
| Synonyms | 4-Hydroxyazobenzene; C.I. 11800; Solvent Yellow 7[4][5] |
| CAS Number | 1689-82-3[4][5] |
| Physical State | Brown, fine crystalline powder[3][6] |
| Hazard Classifications | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (Acute oral toxicity, Category 4), Toxic to aquatic life with long-lasting effects (H411)[3][4][5] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[1][4] |
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through a licensed chemical destruction plant or an approved waste disposal facility.[3][5] On-site chemical neutralization is not recommended. The following protocol details the process for preparing the waste for collection.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure unused chemical, contaminated lab supplies (e.g., gloves, absorbent paper), and rinsate from cleaning contaminated glassware.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents.[4][7]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect dry chemical waste, such as unused this compound, in its original container if it is in good condition.[7][8]
-
If the original container is compromised, transfer the waste to a new, compatible, and leak-proof container with a secure, screw-on cap.[7][9]
-
For chemically contaminated solid waste like gloves or wipes, double-bag the items in clear plastic bags and place them inside a designated solid hazardous waste container.[9]
-
-
Liquid Waste (Rinsate):
-
If a container held this compound, it must be triple-rinsed with a suitable solvent.[10] This rinsate is considered hazardous waste and must be collected.
-
Collect the rinsate in a sturdy, leak-proof container with a screw-on cap. Ensure the container material is compatible with the solvent used.
-
Step 3: Labeling Hazardous Waste
-
Clearly label every waste container with a "Hazardous Waste" tag.[9][10]
-
The label must include:
-
The full chemical name: "this compound".
-
The date when waste was first added to the container.[9]
-
An accurate list of all contents, including any solvents used for rinsing.
-
The associated hazards (e.g., Irritant, Harmful, Environmental Hazard).
-
Step 4: Storage Pending Disposal
-
Store sealed waste containers in a designated hazardous waste storage area.[9]
-
This area should be cool, dry, and well-ventilated.[1]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[9]
-
Keep waste containers closed except when adding waste.[9]
Step 5: Arranging for Disposal
-
Adhere to institutional and local regulations regarding waste accumulation time and quantity limits (e.g., waste must be collected within 90 days).[9]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]
-
Provide the contractor with accurate information about the waste composition.
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Drain Disposal: Do not flush into the sanitary sewer system or any waterway.[2][4] The compound is toxic to aquatic life.[3]
-
Regular Trash: Do not dispose of this compound or its contaminated materials in the regular trash.[11]
Accidental Spill and Leak Management
In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as described above.
-
Use dry cleanup procedures to avoid generating dust.[2]
-
Carefully vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1]
-
Wash the spill area down with soap and water, collecting the cleaning water as hazardous waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 1689-82-3 [chemicalbook.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
Safeguarding Your Research: Essential PPE and Handling Protocols for 4-Phenylazophenol
For Immediate Reference: Key Safety and Handling Guidelines for 4-Phenylazophenol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance offers a direct, step-by-step approach to critical operational questions regarding the handling and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation. It is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2][3] Some evidence suggests it may cause skin sensitization and may have carcinogenic potential.[4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use. | European Standard EN 374.[1][4] |
| Skin and Body Protection | Protective clothing to prevent skin exposure. A lab coat is the minimum requirement. | Not specified, but good laboratory practice dictates full coverage. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if irritation is experienced. | OSHA 29 CFR 1910.134 or European Standard EN 149.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[5]
-
Before handling, ensure all necessary PPE is donned correctly.
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]
-
Minimize dust generation and accumulation when working with the solid form.[5]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Keep the container tightly closed when not in use.[5]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly with soap and water after handling.[3][5]
3. Storage:
-
Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][5]
-
Store away from incompatible materials, such as oxidizing agents.[3][4]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Below is a workflow diagram illustrating the standard operating procedure for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Disposal Plan
1. Waste Characterization:
-
This compound and any materials contaminated with it are considered hazardous waste.[2]
2. Collection and Storage of Waste:
-
Collect waste material in a suitable, labeled, and closed container.[5]
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
3. Disposal Method:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]
-
Do not allow the chemical to enter drains or waterways.[1][4]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1]
-
Engage a licensed professional waste disposal service to dispose of this material.
The following diagram outlines the decision-making process for the disposal of this compound and associated waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
